Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYAMZPJMTFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676488 | |
| Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-86-0 | |
| Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diazaspiro[3.4]octane, N6-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a versatile, spirocyclic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of potent and selective inhibitors for various biological targets. Particular emphasis is placed on its role as a key intermediate in the synthesis of melanin-concentrating hormone receptor 1 (MCH-1R) antagonists, Nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, as well as its incorporation into antitubercular and antimalarial agents.
Chemical Properties and Data
This compound, also known as 6-Boc-2,6-diazaspiro[3.4]octane, is a bifunctional molecule containing a secondary amine within an azetidine ring and a Boc-protected secondary amine in a pyrrolidine ring, fused at a spirocyclic center. This orthogonal protection allows for selective functionalization at either nitrogen atom, making it a valuable tool in combinatorial chemistry and fragment-based drug design.
| Property | Value | Reference |
| CAS Number | 885270-86-0 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 301.3 ± 35.0 °C (Predicted) | |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid | [3] |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available reagents. The following protocol is a representative synthesis adapted from literature procedures for analogous diazaspirocycles.[4][5]
Experimental Workflow
Step-by-Step Procedure
Step 1: Synthesis of tert-butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate
To a solution of N-Boc-azetidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of triethyl phosphonoacetate (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the α,β-unsaturated ester.
Step 2: Synthesis of tert-butyl 3-(1-ethoxycarbonyl-2-nitroethyl)azetidine-1-carboxylate
To a solution of the α,β-unsaturated ester (1 equivalent) and nitromethane (5 equivalents) in a suitable solvent, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the nitro adduct.
Step 3: Synthesis of 6-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octan-5-one
The nitro adduct (1 equivalent) is dissolved in methanol and subjected to hydrogenation in the presence of Raney nickel (catalytic amount) under a hydrogen atmosphere (50 psi) for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the lactam intermediate.
Step 4: Synthesis of this compound
To a suspension of lithium aluminum hydride (3 equivalents) in anhydrous THF at 0 °C, a solution of the lactam intermediate (1 equivalent) in THF is added dropwise. The reaction mixture is heated to reflux for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to provide the crude diamine.
Step 5: Synthesis of this compound
The crude diamine from the previous step is dissolved in dichloromethane (DCM). Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography.
Applications in Drug Discovery
The unique conformational constraints of the 2,6-diazaspiro[3.4]octane scaffold make it an attractive bioisostere for more flexible diamine-containing fragments, such as piperazine. This has led to its incorporation into a variety of biologically active molecules.
MCH-1R Antagonists
The melanin-concentrating hormone receptor 1 (MCH-1R) is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis and mood.[6][7] Antagonists of MCH-1R are being investigated as potential treatments for obesity and depression. The 2,6-diazaspiro[3.4]octane core has been successfully used to develop potent and selective MCH-1R antagonists.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery.
Core Properties
This compound, also known as 6-Boc-2,6-diazaspiro[3.4]octane, is a heterocyclic compound featuring a spirocyclic core composed of an azetidine and a pyrrolidine ring. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a versatile intermediate for further chemical modifications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885270-86-0 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 301.3 °C at 760 mmHg | [3] |
| Purity | ≥95% - 97% | [2][3] |
| Storage Temperature | 4°C, protect from light | [3] |
| InChI Key | BGUYAMZPJMTFRU-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CNC2 | [1] |
Synonyms
-
6-Boc-2,6-diazaspiro[3.4]octane[1]
-
2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester[1][2]
-
tert-Butyl 2,7-diazaspiro[3.4]octane-7-carboxylate[1]
Experimental Protocols
Synthesis of this compound
Materials:
-
2,6-diazaspiro[3.4]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,6-diazaspiro[3.4]octane in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the carbamate carbonyl, would be confirmed by IR spectroscopy.
Applications in Drug Discovery and Signaling Pathways
The 2,6-diazaspiro[3.4]octane scaffold is recognized as a privileged structure in medicinal chemistry due to its rigid, three-dimensional nature, which allows for precise orientation of substituents to interact with biological targets. Derivatives of this compound have been investigated for a range of therapeutic applications.
Notably, these derivatives have been identified as modulators of the MAPK/PI3K signaling pathways . These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is implicated in diseases such as cancer.
Furthermore, derivatives of the 2,6-diazaspiro[3.4]octane core have been developed as potent sigma-1 receptor antagonists . The sigma-1 receptor is a chaperone protein involved in various cellular functions, and its modulation is a promising strategy for the treatment of neurological disorders and pain.
Below are diagrams illustrating a conceptual synthetic workflow and a simplified representation of the MAPK/PI3K signaling pathway.
References
- 1. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 | CID 46835579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > Building Blocks > 885270-86-0 | 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester [synthonix.com]
- 3. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 [sigmaaldrich.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 885270-86-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, a key building block in modern medicinal chemistry. Its unique spirocyclic scaffold offers a three-dimensional architecture that is increasingly sought after in the design of novel therapeutics. This document details its physicochemical properties, a representative synthetic application, and its role as a versatile intermediate in the synthesis of biologically active compounds.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These data are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 885270-86-0 | Multiple sources |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 301.3 °C at 760 mmHg | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4][5] |
| Storage Temperature | 4°C, protect from light | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CNC2 | [1] |
| InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | [1] |
| InChIKey | BGUYAMZPJMTFRU-UHFFFAOYSA-N | [3] |
Synthetic Utility and Applications
This compound serves as a crucial starting material in the synthesis of a variety of complex molecules with potential therapeutic applications. Its spirocyclic nature imparts a rigid, three-dimensional conformation to the target molecules, which can be advantageous for binding to biological targets.[1] The presence of a Boc-protected amine allows for selective deprotection and further functionalization, making it a versatile scaffold in combinatorial chemistry and lead optimization.
This compound is notably used as a reagent in the synthesis of:
-
Spirodiamine-diarylketoxime derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (MCH-1R).[2]
-
Dihydroisoindolecarboxamide derivatives that exhibit inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated coiled-coil containing protein kinase (ROCK).[2]
Representative Experimental Protocol: Synthesis of a Disubstituted 2,6-diazaspiro[3.4]octane Derivative
The following is a representative experimental protocol illustrating the use of this compound in a Buchwald-Hartwig amination reaction to introduce an aryl group onto the spirocyclic core. This method is adapted from procedures for the synthesis of similar disubstituted diazaspiro[3.3]heptane derivatives.[6]
Objective: To synthesize a generic N-aryl-2,6-diazaspiro[3.4]octane derivative.
Materials:
-
This compound
-
Aryl bromide (e.g., 2-bromopyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium tert-butoxide (KOtBu)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Celite
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), Pd₂(dba)₃ (0.025 equivalents), (±)-BINAP (0.075 equivalents), and KOtBu (3.0 equivalents).
-
Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere of argon or nitrogen. Add a few drops of triethylamine.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the aryl bromide is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the desired N-aryl-2,6-diazaspiro[3.4]octane derivative.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of a disubstituted 2,6-diazaspiro[3.4]octane derivative using a Buchwald-Hartwig amination reaction.
Caption: Synthetic workflow for N-arylation of the spirocyclic core.
References
- 1. CAS 885270-86-0: tert-butyl 2,6-diazaspiro[3.4]octane-6-ca… [cymitquimica.com]
- 2. This compound , 95% , 885270-86-0 - CookeChem [cookechem.com]
- 3. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 | CID 46835579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 [sigmaaldrich.com]
- 5. Synthonix, Inc > Building Blocks > 885270-86-0 | 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester [synthonix.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-Depth Technical Guide to 6-Boc-2,6-diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Boc-2,6-diazaspiro[3.4]octane, with the CAS Number 885270-86-0, is a key heterocyclic building block in medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic core makes it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its structure, properties, synthesis, and its role in the development of bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in multi-step syntheses.
Chemical Structure and Properties
The fundamental structure of 6-Boc-2,6-diazaspiro[3.4]octane consists of a fused azetidine and pyrrolidine ring system, with the spiro center at the carbon atom shared by both rings. The Boc group is attached to the nitrogen atom of the pyrrolidine ring.
Molecular Formula: C₁₁H₂₀N₂O₂[1]
Molecular Weight: 212.29 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of 6-Boc-2,6-diazaspiro[3.4]octane is presented in the table below. It is important to note that some experimental values may vary between different sources and isomers.
| Property | Value | Source |
| CAS Number | 885270-86-0 | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 301.3 °C at 760 mmHg (for the 2-Boc isomer) | [2] |
| Storage Temperature | 4 °C, protect from light | [2] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the azetidine and pyrrolidine rings, as well as the characteristic singlet for the nine protons of the Boc group's tert-butyl moiety.
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the two heterocyclic rings, the spiro carbon, and the carbonyl and tert-butyl carbons of the Boc group.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the alkyl groups, C-N stretching of the amines, and a strong C=O stretching band from the carbamate group of the Boc protecting group.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.
Synthesis of 2,6-Diazaspiro[3.4]octane Core
A reliable and efficient multi-gram scale synthesis of the orthogonally protected 2,6-diazaspiro[3.4]octane core has been developed, providing a crucial starting point for the synthesis of 6-Boc-2,6-diazaspiro[3.4]octane and its derivatives. The following is a generalized workflow for such a synthesis.
Detailed Experimental Protocol (Generalized)
The synthesis of the core building block on a multigram scale can be achieved from commercially available N-Boc-protected azetidin-3-one.[3]
-
Horner-Wadsworth-Emmons Olefination: The initial step involves a Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one, which typically proceeds in high yield to give the corresponding α,β-unsaturated ester after chromatographic purification.[3]
-
[3+2] Cycloaddition: This is followed by a [3+2] cycloaddition reaction to construct the second ring and form the spirocyclic core.[3]
-
Functionalization and Protection: Subsequent steps would involve modification of the functional groups and the introduction of the Boc protecting group onto the desired nitrogen, followed by deprotection of the other nitrogen to yield 6-Boc-2,6-diazaspiro[3.4]octane.
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold is an emerging privileged structure in drug discovery, appearing in compounds with a wide range of biological activities.[3]
Antimalarial Activity and the PfCARL Signaling Pathway
Derivatives of diazaspiro[3.4]octane have been identified as having potent activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[4][5] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to these compounds.[4][5][6] PfCARL is a multidrug-resistance gene, and mutations in this gene confer resistance to distinct classes of antimalarial compounds.[4][5][6]
Sigma-1 Receptor Antagonism
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent antagonists of the sigma-1 receptor (σ1R).[7] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that plays a role in modulating calcium signaling.[8] Antagonism of this receptor has been shown to enhance the antinociceptive effects of morphine and rescue morphine tolerance, suggesting a potential therapeutic application in pain management.[7]
Conclusion
6-Boc-2,6-diazaspiro[3.4]octane is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique three-dimensional structure provides a rigid scaffold that can be functionalized to target a variety of biological pathways. The demonstrated activity of its derivatives against malaria and in pain modulation highlights the significant potential of this chemical scaffold in addressing unmet medical needs. Further exploration of the structure-activity relationships of 6-Boc-2,6-diazaspiro[3.4]octane derivatives is warranted to unlock its full therapeutic potential.
References
- 1. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 | CID 46835579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Synthesis of 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic background for 2,6-diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester, a valuable building block in medicinal chemistry. The content herein details a multi-step synthesis, compiling experimental protocols and quantitative data from established literature to serve as an in-depth resource for researchers in drug discovery and development. The spirocyclic diamine core is a sought-after motif due to its conformational rigidity and three-dimensional character, which can impart favorable properties to drug candidates.
Introduction
Spirocyclic amines, particularly diazaspiroalkanes, are increasingly recognized as privileged scaffolds in modern drug discovery. Their rigid structures offer precise vectoral orientation of substituents, which can lead to enhanced potency and selectivity for biological targets. The 2,6-diazaspiro[3.4]octane framework, in particular, has garnered attention as a versatile building block. This guide focuses on the synthesis of a key derivative, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, which allows for selective functionalization at the unprotected nitrogen atom.
The synthesis described is based on a robust six-step sequence reported by Pudelko et al., which provides the orthogonally protected 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane.[1] This guide further elaborates on the subsequent debenzylation and Boc-protection to yield the title compound.
Overall Synthetic Pathway
The synthesis commences with a TFA-catalyzed 1,3-dipolar cycloaddition, followed by reduction, Boc-protection, and debenzylation steps to afford the target molecule. The overall transformation is depicted below.
Caption: Overall synthetic scheme for this compound.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis. It is important to note that these yields are based on specific literature procedures and may vary depending on the experimental conditions.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 1,3-Dipolar Cycloaddition | N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine and methyl acrylate | Methyl 6-benzyl-2,6-diazaspiro[3.4]octane-1-carboxylate | cat. TFA | 90 | [1] |
| 2 | Reduction | Methyl 6-benzyl-2,6-diazaspiro[3.4]octane-1-carboxylate | (6-Benzyl-2,6-diazaspiro[3.4]octan-1-yl)methanol | LiAlH4 | - | [1] |
| 3 | Mesylation and Ring Closure | (6-Benzyl-2,6-diazaspiro[3.4]octan-1-yl)methanol | 6-Benzyl-2,6-diazaspiro[3.4]octane | MsCl, Et3N then heat | - | [1] |
| 4 | Boc Protection | 6-Benzyl-2,6-diazaspiro[3.4]octane | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | (Boc)2O | 60 (over 2 steps) | [1] |
| 5 | Debenzylation | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | Catalytic Transfer Hydrogenation | High | General Method |
| 6 | Boc Protection | 2,6-Diazaspiro[3.4]octane | This compound | (Boc)2O | High | General Method |
Note: The yield for steps 2 and 3 were not explicitly reported as a single value in the primary literature but are part of a multi-step sequence with a combined yield.
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis.
Step 1: Synthesis of Methyl 6-benzyl-2,6-diazaspiro[3.4]octane-1-carboxylate
This step involves a TFA-catalyzed 1,3-dipolar cycloaddition between an azomethine ylide precursor and methyl acrylate.[1]
Reagents and Equipment:
-
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine
-
Methyl acrylate
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in acetonitrile, add methyl acrylate.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to afford methyl 6-benzyl-2,6-diazaspiro[3.4]octane-1-carboxylate.
Step 2 & 3: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane
This two-step sequence involves the reduction of the ester to a primary alcohol, followed by mesylation and intramolecular cyclization.[1]
Reagents and Equipment:
-
Methyl 6-benzyl-2,6-diazaspiro[3.4]octane-1-carboxylate
-
Lithium aluminium hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Round-bottom flasks, magnetic stirrer, and reflux condenser
Procedure (Reduction):
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of methyl 6-benzyl-2,6-diazaspiro[3.4]octane-1-carboxylate in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude alcohol.
Procedure (Mesylation and Cyclization):
-
Dissolve the crude alcohol in anhydrous CH2Cl2 and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for the specified time.
-
After work-up, the crude mesylate is heated in a suitable solvent to effect intramolecular cyclization to yield 6-benzyl-2,6-diazaspiro[3.4]octane.
-
Purify the product by column chromatography.
Step 4: Synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
This step involves the protection of the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group.[1]
Reagents and Equipment:
-
6-Benzyl-2,6-diazaspiro[3.4]octane
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
A suitable solvent (e.g., Dichloromethane or THF)
-
A suitable base (e.g., Triethylamine or DIPEA, if necessary)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve 6-benzyl-2,6-diazaspiro[3.4]octane in the chosen solvent.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.
Step 5: Debenzylation to form tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
The benzyl protecting group is removed via catalytic transfer hydrogenation.
Reagents and Equipment:
-
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
To a solution of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate in methanol, add 10% Pd/C.
-
Add ammonium formate in portions.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
Step 6: Synthesis of this compound
The final step is the selective Boc-protection of the pyrrolidine nitrogen.
Reagents and Equipment:
-
2,6-Diazaspiro[3.4]octane (from deprotection of the di-benzyl or mono-Boc protected intermediate)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
A suitable solvent (e.g., Dichloromethane)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the crude 2,6-diazaspiro[3.4]octane in dichloromethane.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction for the formation of the mono-protected product. Careful control of stoichiometry is crucial to minimize di-protection.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the desired this compound.
Visualizations
The following diagrams illustrate the key transformations and logical flow of the synthesis.
Caption: TFA-catalyzed 1,3-dipolar cycloaddition.
Caption: Reduction and subsequent ring closure.
Caption: Protection and deprotection sequence.
Conclusion
This technical guide provides a consolidated resource for the synthesis of this compound. The presented multi-step synthesis is a reliable route to access this valuable building block on a gram scale.[1] The detailed experimental protocols and summary of quantitative data are intended to aid researchers in the efficient and successful preparation of this compound for applications in drug discovery and medicinal chemistry. The strategic use of orthogonal protecting groups allows for selective functionalization, making this spirocyclic diamine a key intermediate for the generation of diverse chemical libraries.
References
The Ascent of Spirocycles: A Technical Guide to Novel Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with enhanced therapeutic properties is a perpetual driver of innovation in medicinal chemistry. In recent years, there has been a discernible shift away from flat, aromatic structures towards more three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a unique combination of conformational rigidity, structural novelty, and improved physicochemical properties. This technical guide provides an in-depth exploration of the discovery and application of novel spirocyclic scaffolds, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.
The Strategic Advantage of Spirocyclic Scaffolds
Spirocycles are bicyclic systems where the two rings share a single common atom, the spiro center. This arrangement imparts a distinct three-dimensional geometry, positioning substituents in well-defined vectors in space. This structural feature offers several advantages in drug design:
-
Enhanced Target Binding: The rigid conformation of spirocycles can pre-organize functional groups for optimal interaction with biological targets, potentially leading to higher potency and selectivity.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to improved aqueous solubility, reduced lipophilicity (logP), and better metabolic stability compared to their flatter aromatic counterparts.[1]
-
Exploration of Novel Chemical Space: The unique topology of spirocycles allows for the exploration of previously untapped chemical space, increasing the probability of identifying novel hits in screening campaigns and providing opportunities for new intellectual property.
Quantitative Analysis of Spirocyclic Compounds
The impact of spirocyclic scaffolds on biological activity and physicochemical properties is best illustrated through quantitative data. The following tables summarize key data for representative spirocyclic compounds from the recent literature.
Table 1: Biological Activity of Selected Spirocyclic Compounds
| Compound/Scaffold | Target | Assay Type | Activity (IC₅₀/Kᵢ/EC₅₀) | Reference |
| Spiro-oxindole 1 | MDM2-p53 Interaction | TR-FRET | IC₅₀ = 8.6 nM | [2] |
| Spirocyclic Piperidine 2 | σ₁ Receptor | Radioligand Binding | Kᵢ = 0.2 nM | [3][4] |
| Spiro-β-lactam-oxindole 3 | S. aureus | MIC | MIC = 0.044 mM | [2] |
| HPK1 Inhibitor 16 | HPK1 | Kinase Assay | IC₅₀ = 2.67 nM | [5][6] |
| Anti-Glioblastoma Agent 10m/ZS44 | U251 Cells | Antiproliferation | IC₅₀ = 0.5 μM | [7][8] |
| Diazaspiro[3.5]nonane 4b | σ₁ Receptor | Radioligand Binding | Kᵢ = 2.7 nM | [9] |
Table 2: Physicochemical Properties of Selected Spirocyclic Compounds
| Compound/Scaffold | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility | Reference |
| Spirocyclic MCHr1 Antagonist | 453.5 | 2.8 | Improved vs. non-spiro analog | [1] |
| Spirocyclic Piperidine 23a | 387.5 | 2.6 | Favorable for CNS penetration | [4] |
| HPK1 Inhibitor 16 | 523.6 | 3.2 | Moderate clearance | [5][6] |
Experimental Protocols: Synthesis and Evaluation
The successful implementation of spirocyclic scaffolds in drug discovery programs relies on robust synthetic methods and well-defined biological assays.
General Synthetic Strategies
The construction of the sterically demanding quaternary spirocenter is a key challenge in the synthesis of these scaffolds. Several powerful strategies have been developed, including:
-
Intramolecular Cycloadditions: [3+2] cycloaddition reactions are particularly effective for the synthesis of spiro-oxindoles.[10][11]
-
Ring-Closing Metathesis (RCM): This method is valuable for the formation of a variety of spirocyclic systems.[12]
-
Intramolecular Alkylation/Acylation: The cyclization of a suitable precursor bearing a nucleophilic center and an electrophilic center is a common approach.
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex spirocyclic structures from simple starting materials.[13]
Representative Synthetic Protocol: Synthesis of a Spiro-oxindole via [3+2] Cycloaddition
This protocol is a generalized procedure based on methodologies reported for the synthesis of spirooxindole-pyrrolizidines.[11]
-
Preparation of the Azomethine Ylide (in situ): To a solution of an appropriate α,β-unsaturated carbonyl compound (dipolarophile, 1.0 mmol) in ethanol (10 mL), isatin (1.3 mmol) and L-proline (1.3 mmol) are added.
-
Cycloaddition Reaction: The reaction mixture is heated to reflux and stirred for 5-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole derivative.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
This protocol is based on established methods for determining the affinity of compounds for the σ₁ receptor.[3][14]
-
Receptor Preparation: Guinea pig brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer.
-
Competition Binding Assay: The membrane preparation is incubated with a radiolabeled σ₁ receptor ligand (e.g., [³H]-(+)-pentazocine) at a fixed concentration and varying concentrations of the spirocyclic test compound.
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Visualization of Signaling Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers, making it a key target for drug discovery.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of intervention for spirocyclic inhibitors.
σ₁ Receptor Signaling
The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in various cellular processes and is a target for neurological and psychiatric disorders.
Caption: A simplified representation of σ₁ receptor signaling modulation by a spirocyclic ligand.
Experimental Workflow for Spirocyclic Scaffold Drug Discovery
The discovery of novel spirocyclic drug candidates follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical experimental workflow for the discovery of novel spirocyclic drug candidates.
Conclusion
Spirocyclic scaffolds represent a vibrant and expanding area of medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to address some of the key challenges in modern drug discovery, including the need for compounds with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies become more sophisticated and our understanding of the biological implications of molecular shape deepens, we can anticipate that the strategic incorporation of spirocyclic motifs will continue to yield novel and effective therapeutic agents. This guide serves as a foundational resource for researchers poised to explore the vast potential of this exciting chemical space.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diazaspiro[3.4]octane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazaspiro[3.4]octane core is a three-dimensional, sp³-rich scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature offers a unique conformational profile that can lead to improved potency, selectivity, and pharmacokinetic properties compared to more planar aromatic systems. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of diazaspiro[3.4]octane derivatives, positioning them as a privileged structural motif in modern drug discovery.
The diazaspiro[3.4]octane framework is increasingly being explored as a bioisosteric replacement for common saturated heterocycles like piperazine. This strategy aims to modulate physicochemical properties, enhance metabolic stability, and explore novel chemical space, thereby improving the drug-like characteristics of lead compounds.
Synthetic Methodologies
The construction of the diazaspiro[3.4]octane core can be achieved through various synthetic strategies. A selection of key experimental protocols is detailed below.
General Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues
A novel and efficient six-step synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane has been developed, allowing for the production of multi-gram quantities of these versatile building blocks.[1] This methodology is crucial for enabling the exploration of diverse substitutions on the diazaspiro core. While the full step-by-step protocol is proprietary, the general approach involves the construction of the spirocyclic system with two different protecting groups, allowing for selective deprotection and functionalization of the two nitrogen atoms.
Synthesis of 2,6-diazaspiro[3.4]octan-7-one Derivatives
A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been synthesized and identified as potent sigma-1 receptor antagonists.[2]
Experimental Protocol: General Procedure for the Synthesis of 2,6-diazaspiro[3.4]octan-7-one Derivatives
-
Starting Material: Commercially available N-Boc-protected azetidine-3-one is a common starting point for the synthesis of the 2,6-diazaspiro[3.4]octane core.
-
Reaction: The synthesis of the core building block can be achieved on a multigram scale from N-Boc-protected azetidine-3-one.[3]
-
Purification: The resulting compounds are purified by column chromatography on silica gel.
Note: The specific details of the reaction conditions (reagents, solvents, temperature, and reaction time) are often compound-specific and can be found in the supporting information of the cited literature.
Synthesis of Nitrofuran Derivatives of 2,6-Diazaspiro[3.4]octane
A diverse set of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core have been synthesized to explore their antitubercular activity.[3][4]
Experimental Protocol: General Procedure A for the Synthesis of 2-tert-Butoxycarbonyl-6-benzyl-N-substituted-2,6-diazaspiro[3.4]octane-8-carboxamides [3]
-
To a solution of 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid (1 equivalent) in an appropriate solvent, add a coupling agent (e.g., HATU or HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carboxamide derivative.
Pharmacological Activities and Quantitative Data
Diazaspiro[3.4]octane derivatives have demonstrated a wide range of pharmacological activities, highlighting their potential as therapeutic agents for various diseases.
Antitubercular Activity
A series of nitrofuran carboxamide derivatives of 2,6-diazaspiro[3.4]octane were evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv.[3][4]
| Compound | Molecular Periphery | MIC (µg/mL)[3] |
| 17 | 1,2,4-triazole | 0.016 |
| 24 | 1,2,4-oxadiazole | >1 |
| 5a-c, 6d, 12-13, 18, 21-22, 27 | Various amides and azoles | Weakly active or inactive |
Antimalarial Activity
A novel series of diazaspiro[3.4]octane derivatives were identified from a whole-cell high-throughput screening campaign against Plasmodium falciparum.[5][6] Structure-activity relationship studies led to compounds with low nanomolar activity against the asexual blood stage of the parasite.[5][6]
| Compound Series | Activity | IC50 |
| Diazaspiro[3.4]octanes | Asexual blood-stage P. falciparum | <50 nM[6] |
| Diazaspiro[3.4]octanes | Gametocyte sterilization | - |
Sigma-1 Receptor Antagonism
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent antagonists of the sigma-1 receptor (σ1R), which is a promising target for pain management.[2]
| Compound | σ1R Binding Affinity (Ki, nM) |
| 32 | Data not publicly available, but identified as a potent antagonist[2] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of diazaspiro[3.4]octane derivatives are a result of their interaction with various cellular signaling pathways.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its dysregulation is implicated in several cancers.[7][8][9] Small molecule inhibitors targeting components of this pathway, such as the Smoothened (SMO) receptor, are of significant therapeutic interest.[10] While specific diazaspiro[3.4]octane derivatives targeting the Hh pathway have been mentioned, detailed mechanistic studies are ongoing.
Caption: Hypothetical inhibition of the Hedgehog signaling pathway by a diazaspiro[3.4]octane derivative.
MAP Kinase Signaling Pathway
The Mitogen-Activated Protein (MAP) kinase pathways are key signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] The uncontrolled activation of MAP kinases is a hallmark of many cancers.[11] Certain diazaspiro[3.4]octane derivatives have been identified as modulators of MAP and PI3K signaling.[13]
Caption: Potential modulation of the MAP Kinase signaling pathway by a diazaspiro[3.4]octane derivative.
Experimental Workflows
General Workflow for Synthesis and Screening of Diazaspiro[3.4]octane Derivatives
The discovery and development of novel diazaspiro[3.4]octane-based therapeutic agents follow a structured workflow from synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and screening of diazaspiro[3.4]octane derivatives.
Conclusion
Diazaspiro[3.4]octane derivatives represent a promising and versatile class of compounds in drug discovery. Their unique three-dimensional structure provides a valuable scaffold for the development of novel therapeutics with improved pharmacological profiles. The synthetic methodologies are becoming more robust, enabling the generation of diverse libraries for biological screening. With demonstrated potent activity against a range of diseases, including tuberculosis, malaria, and chronic pain, the diazaspiro[3.4]octane core is poised to be a key building block in the next generation of medicines. Further exploration of their mechanism of action and optimization of their pharmacokinetic properties will be crucial in translating their therapeutic potential into clinical success.
References
- 1. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Physicochemical Properties of Boc-Protected Spiroamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of spirocyclic scaffolds into drug candidates has become an increasingly prevalent strategy in medicinal chemistry. These unique three-dimensional structures can offer significant advantages, including enhanced target binding, improved metabolic stability, and the potential for novel intellectual property.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of complex molecules containing spiroamines due to its stability and ease of removal under specific acidic conditions. A thorough understanding of the physicochemical properties of these Boc-protected spiroamine intermediates is crucial for optimizing synthetic routes and predicting the behavior of the final active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the key physicochemical properties of Boc-protected spiroamines, including lipophilicity (LogP), acid dissociation constant (pKa), aqueous solubility, and melting point. It also offers detailed experimental protocols for their determination and visual workflows to illustrate these processes.
Core Physicochemical Properties: Data Overview
The following tables summarize representative physicochemical data for a selection of Boc-protected spiroamines and related structures. It is important to note that these values are highly dependent on the specific spirocyclic core and any additional substituents.
Table 1: Lipophilicity (LogP) of Representative Boc-Protected Spiroamines and Related Compounds
| Compound Name/Structure | LogP | Method | Reference |
| N-Boc-pyrrolidine | 1.6 | Calculated | [4] |
| tert-Butyl 1-azaspiro[3.3]heptane-6-carboxylate | Not Reported | ||
| 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid | Not Reported | [5] | |
| N-Boc-spiro[3.3]heptan-1-amine | Not Reported |
Table 2: Acid Dissociation Constant (pKa) of Representative Boc-Protected Spiroamines and Related Compounds
| Compound Name/Structure | pKa | Method | Reference |
| (S)-3-(Boc-amino)pyrrolidine | 12.37 (Predicted) | Calculated | [6] |
| Azetidine | 11.29 | Experimental | [7] |
| Pyrrolidine | 11.27 | Experimental | [7] |
| Piperidine | 11.22 | Experimental | [7] |
Note: The pKa of a Boc-protected amine is generally not measured as the Boc group removes the basic character of the amine. The pKa values of the parent deprotected spiroamines are more relevant for understanding the properties of the final compound and are influenced by the ring size and substitution.
Table 3: Aqueous Solubility of Representative Boc-Protected Spiroamines and Related Compounds
| Compound Name/Structure | Aqueous Solubility | Method | Reference |
| (S)-3-(Boc-amino)pyrrolidine | Soluble in water | Not Specified | [6] |
| Spirocyclic Pyrrolidines (general) | May offer enhanced aqueous solubility | Review | [1] |
| Azaspirocycles (general) | Generally show higher aqueous solubility than cyclohexane analogues | Review | [8] |
Note: Quantitative solubility data for specific Boc-protected spiroamines is sparse in the literature. The general trend is that the introduction of a spirocyclic moiety, particularly those containing heteroatoms, can improve aqueous solubility compared to their carbocyclic counterparts.
Table 4: Melting Point of Representative Boc-Protected Spiroamines and Related Compounds
| Compound Name/Structure | Melting Point (°C) | Reference |
| (S)-3-(Boc-amino)pyrrolidine | 50 | [6] |
| 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane | Not Reported (Boiling Point Predicted) | [9] |
| Spiro[indoline-3,3'-indolizine] derivative (Compound I) | 235-236 | [10] |
| Spiro[indoline-3,3'-indolizine] derivative (Compound II) | 256-257 | [10] |
Note: Melting points are highly dependent on the crystalline structure and purity of the compound.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of Boc-protected spiroamines.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.
Materials:
-
Boc-protected spiroamine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for several minutes and then allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
Sample Preparation: Prepare a stock solution of the Boc-protected spiroamine in water-saturated n-octanol at a known concentration.
-
Partitioning: In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of n-octanol-saturated water (typically a 1:1 or 1:2 volume ratio).
-
Equilibration: Cap the tube and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration to achieve complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the Boc-protected spiroamine in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a common method for determining the pKa of ionizable compounds. For Boc-protected spiroamines, this method would be applied to the deprotected amine to determine its basicity.
Materials:
-
Deprotected spiroamine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the deprotected spiroamine in water or a co-solvent if necessary. Add KCl solution to maintain a constant ionic strength.
-
Initial pH Adjustment: If titrating with acid, the initial pH of the solution may be adjusted to the basic range with a small amount of NaOH. If titrating with a base, adjust the initial pH to the acidic range with HCl.
-
Titration: Place the beaker on a stir plate and immerse the pH electrode. Titrate the solution by adding small, precise increments of the standardized titrant (HCl or NaOH) from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is the point of inflection on the titration curve (pH vs. volume of titrant).
-
pKa Calculation: The pKa is the pH at which half of the amine is protonated. This corresponds to the pH at the half-equivalence point on the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Determination of Aqueous Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound in an aqueous buffer at a specific temperature.
Materials:
-
Boc-protected spiroamine (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)
-
Vials or small flasks
-
Thermostatically controlled shaker or incubator
-
Filtration or centrifugation system (e.g., syringe filters, centrifuge)
-
Analytical instrument for concentration measurement (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid Boc-protected spiroamine to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding filter (e.g., 0.22 µm PVDF).
-
Sample Analysis: Prepare a series of dilutions of the saturated solution. Analyze the concentration of the Boc-protected spiroamine in the diluted samples using a calibrated analytical method.
-
Solubility Calculation: Calculate the concentration of the compound in the original saturated solution based on the dilution factor. This concentration represents the aqueous solubility.
Caption: Workflow for Aqueous Solubility Determination.
Determination of Melting Point by Capillary Method
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.
Materials:
-
Boc-protected spiroamine (dry, powdered solid)
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Ensure the Boc-protected spiroamine is completely dry and finely powdered.
-
Loading the Capillary Tube: Pack a small amount of the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Conclusion
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | 1211526-53-2 [chemicalbook.com]
- 6. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane CAS#: 1330764-31-2 [m.chemicalbook.com]
- 10. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Characterization of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, a key building block in medicinal chemistry and drug discovery, possesses a unique spirocyclic architecture. This guide provides a comprehensive overview of its spectroscopic properties, offering a critical resource for its identification, characterization, and utilization in complex molecule synthesis. While specific experimental spectra for this compound are not widely available in public databases, this document outlines the expected spectroscopic characteristics based on fundamental principles and data from closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also presented to facilitate its analysis in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 6-Boc-2,6-diazaspiro[3.4]octane, 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester[1]
-
CAS Number: 885270-86-0[1]
-
Molecular Formula: C₁₁H₂₀N₂O₂[1]
-
Molecular Weight: 212.29 g/mol [1]
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| tert-butyl (9H) | ~1.45 | Singlet (s) | Characteristic singlet for the Boc protecting group. |
| -CH₂- (pyrrolidine ring, adjacent to N-Boc, 4H) | ~3.4 - 3.6 | Triplet (t) or Multiplet (m) | Protons on the carbons adjacent to the nitrogen of the carbamate. |
| -CH₂- (azetidine ring, 4H) | ~3.7 - 3.9 | Singlet (s) or AB quartet | Protons on the azetidine ring. Depending on the conformational rigidity, these may appear as a singlet or a more complex pattern. |
| -NH- (azetidine ring, 1H) | Broad singlet (br s) | This peak may be broad and its chemical shift can be variable depending on solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Quaternary Carbon (tert-butyl) | ~79 - 81 | Carbon of the O-C(CH₃)₃ group. |
| Methyl Carbons (tert-butyl) | ~28.5 | Carbons of the -C(CH₃)₃ group. |
| Spirocyclic Carbon | ~60 - 65 | The spiro carbon atom shared by both rings. |
| -CH₂- (pyrrolidine ring) | ~45 - 55 | Carbons in the five-membered ring. |
| -CH₂- (azetidine ring) | ~50 - 60 | Carbons in the four-membered ring. |
| Carbonyl Carbon (C=O) | ~155 - 157 | Carbonyl carbon of the Boc group. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~213.16 | Molecular ion with a proton adduct, commonly observed in ESI. |
| [M+Na]⁺ | ~235.14 | Molecular ion with a sodium adduct, also common in ESI. |
| [M-Boc+H]⁺ | ~113.11 | Fragment corresponding to the loss of the Boc group. |
| [M-C₄H₉]⁺ | ~156.09 | Fragment corresponding to the loss of the tert-butyl group. |
Table 4: Predicted IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ~3300 - 3400 | Medium, broad | Characteristic of the secondary amine in the azetidine ring. |
| C-H Stretch (Aliphatic) | ~2850 - 2980 | Strong | C-H stretching vibrations of the alkyl groups. |
| C=O Stretch (Carbamate) | ~1680 - 1700 | Strong | Strong absorption due to the carbonyl group of the Boc protector. |
| C-N Stretch | ~1160 - 1250 | Medium to Strong | Stretching vibrations of the carbon-nitrogen bonds. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may affect chemical shifts.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest.
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method for solid samples.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Analyze the spectrum to identify characteristic absorption bands.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While experimental data is not widely published, the predicted data and detailed experimental protocols herein serve as a valuable resource for researchers in the fields of organic synthesis and pharmaceutical development. The provided methodologies will enable scientists to confidently characterize this important building block and facilitate its application in the synthesis of novel chemical entities.
References
Methodological & Application
Synthesis of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The spirocyclic diamine core offers a unique three-dimensional scaffold that can be exploited to explore novel chemical space in the design of bioactive molecules. This protocol is based on established synthetic strategies for analogous diazaspiro compounds and is intended to provide a comprehensive guide for its preparation in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the construction of the core 2,6-diazaspiro[3.4]octane ring system. This is typically achieved through a series of reactions involving cyclization and functional group manipulations. Once the unprotected diazaspiro octane is obtained, a selective N-protection step is carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the desired mono-Boc protected product.
Experimental Protocol
Part 1: Synthesis of 2,6-Diazaspiro[3.4]octane
This part of the protocol focuses on the construction of the core spirocyclic diamine. The following procedure is a representative method adapted from known syntheses of similar diazaspiroalkanes.
Materials:
-
Starting material (e.g., a suitable cyclobutane derivative)
-
Appropriate reagents for amination and cyclization (e.g., benzylamine, reducing agents, activating agents)
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF))
-
Purification media (e.g., Silica gel for column chromatography)
Procedure:
A detailed, step-by-step procedure for the synthesis of the unprotected 2,6-diazaspiro[3.4]octane would be inserted here, based on specific literature precedents. This would typically involve:
-
Step 1: Formation of a suitable precursor. This may involve the synthesis of a 1,1-bis(aminomethyl)cyclobutane or a related derivative.
-
Step 2: Cyclization to form the spirocyclic core. This could be achieved through various methods, such as intramolecular cyclization or a double reductive amination.
-
Step 3: Deprotection (if necessary). If protecting groups are used during the core synthesis, they would be removed in this step to yield the free 2,6-diazaspiro[3.4]octane.
Due to the lack of a direct and complete publicly available protocol for the specific synthesis of the unprotected 2,6-diazaspiro[3.4]octane starting from simple precursors in the initial search, a generalized representation is provided. A specific literature procedure would be cited and detailed here in a full application note.
Part 2: Synthesis of this compound
This part details the selective protection of one of the secondary amine groups of 2,6-diazaspiro[3.4]octane with a tert-butoxycarbonyl (Boc) group.
Materials:
-
2,6-Diazaspiro[3.4]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃))
-
Solvent (e.g., Dichloromethane (DCM) or a biphasic system of Dioxane and Water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as the final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Purity (%) |
| This compound | C₁₁H₂₀N₂O₂ | 212.29 | 70-90 (for the Boc-protection step) | White to off-white solid | >95 |
Note: The yield is indicative and can vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for this compound.
This protocol provides a framework for the synthesis of this compound. Researchers should consult relevant literature for specific details and adapt the procedures as necessary for their laboratory conditions and available starting materials. Standard laboratory safety precautions should be followed throughout the synthesis.
Application Notes and Protocols for the Use of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
Advanced linker designs are increasingly incorporating rigid and conformationally constrained motifs to optimize the spatial orientation of the POI and E3 ligase. Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a valuable building block for the synthesis of such advanced PROTAC linkers. Its spirocyclic core introduces a three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties compared to traditional linear linkers. This document provides detailed application notes and protocols for the incorporation of this compound into PROTACs.
Overview of the Synthetic Strategy
The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The mono-Boc protection of the diazaspiro-octane core allows for selective functionalization of the two amine groups. The general workflow involves:
-
Coupling of the Linker to the First Ligand: The free secondary amine of this compound is coupled to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.
-
Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is removed from the second amine of the diazaspiro-octane linker.
-
Coupling of the Linker-Ligand Conjugate to the Second Ligand: The newly freed amine is then coupled to the second ligand to complete the PROTAC synthesis.
This sequential approach allows for the controlled and directional assembly of the final PROTAC molecule.
Experimental Protocols
The following protocols are representative methods for the synthesis of a PROTAC using this compound. Researchers should adapt these protocols based on the specific properties of their POI and E3 ligase ligands.
Protocol 1: Coupling of this compound to an E3 Ligase Ligand (e.g., a Pomalidomide derivative)
This protocol describes the amide bond formation between the free secondary amine of the linker and a carboxylic acid-functionalized E3 ligase ligand.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| This compound | Various | Linker Building Block |
| Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide-acid) | Custom Synthesis/Various | E3 Ligase Ligand |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Various | Amide Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | Various | Base |
| Anhydrous DMF (N,N-Dimethylformamide) | Various | Reaction Solvent |
| Ethyl acetate | Various | Extraction Solvent |
| Saturated aqueous NaCl solution (Brine) | Lab preparation | Aqueous Wash |
| Anhydrous sodium sulfate (Na₂SO₄) | Various | Drying Agent |
| Silica gel for column chromatography | Various | Purification |
Procedure:
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected Linker-E3 Ligase Ligand conjugate.
Expected Yield: 60-85%
Protocol 2: Boc Deprotection of the Linker-E3 Ligase Ligand Conjugate
This protocol describes the removal of the Boc protecting group to expose the secondary amine for the next coupling step.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Boc-protected Linker-E3 Ligase Ligand Conjugate | From Protocol 1 | Substrate |
| TFA (Trifluoroacetic acid) | Various | Deprotecting Agent |
| DCM (Dichloromethane) | Various | Solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Lab preparation | Neutralizing Agent |
Procedure:
-
Dissolve the Boc-protected Linker-E3 Ligase Ligand conjugate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Linker-E3 Ligase Ligand conjugate. This product is often used in the next step without further purification.
Expected Yield: >90% (crude)
Protocol 3: Coupling of the Deprotected Linker-E3 Ligase Ligand Conjugate to a POI Ligand
This protocol describes the final amide bond formation to generate the complete PROTAC molecule.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Deprotected Linker-E3 Ligase Ligand Conjugate | From Protocol 2 | Substrate |
| Carboxylic acid-functionalized POI Ligand | Custom Synthesis/Various | POI Ligand |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Various | Amide Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | Various | Base |
| Anhydrous DMF (N,N-Dimethylformamide) | Various | Reaction Solvent |
| Preparative reverse-phase HPLC system | Various | Final Purification |
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the deprotected Linker-E3 Ligase Ligand conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
Expected Yield: 40-70%
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. First Coupling (Linker + Ligand 1) | This compound, Ligand 1-COOH, HATU, DIPEA | DMF | 25 | 4-12 | 60-85 |
| 2. Boc Deprotection | Boc-Linker-Ligand 1, TFA | DCM | 0-25 | 1-3 | >90 (crude) |
| 3. Second Coupling (Deprotected Linker-Ligand 1 + Ligand 2) | H₂N-Linker-Ligand 1, Ligand 2-COOH, PyBOP, DIPEA | DMF | 25 | 4-12 | 40-70 |
Table 2: Characterization of a Representative PROTAC
| Analytical Method | Expected Result |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity >95% (by UV at 254 nm). Observed mass corresponding to the calculated exact mass of the PROTAC. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Peaks consistent with the structures of the POI ligand, E3 ligase ligand, and the diazaspiro-octane linker. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances corresponding to all carbon atoms in the final PROTAC molecule. |
| HRMS (High-Resolution Mass Spectrometry) | Measured mass within 5 ppm of the calculated theoretical mass. |
Visualizations
Caption: General workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
Application of 6-Boc-2,6-diazaspiro[3.4]octane in Drug Discovery: A Detailed Overview
The 6-Boc-2,6-diazaspiro[3.4]octane scaffold is a valuable building block in modern medicinal chemistry. Its inherent three-dimensional structure, conformational rigidity, and the synthetic tractability offered by the orthogonally protected nitrogens make it a "privileged scaffold" for the development of novel therapeutics across a range of diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this unique molecular framework.
Application Notes
The 2,6-diazaspiro[3.4]octane core has been successfully incorporated into a variety of biologically active molecules, demonstrating its versatility as a pharmacophore. Its rigid structure allows for precise spatial orientation of substituents, leading to enhanced target affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Antitubercular Agents
Derivatives of 2,6-diazaspiro[3.4]octane have shown potent activity against Mycobacterium tuberculosis. By attaching a 5-nitrofuran moiety to the scaffold, researchers have developed compounds with remarkable in vitro inhibitory activity. The spirocyclic core is crucial for optimizing the molecular periphery to enhance potency and potentially reduce toxicity associated with the nitrofuran warhead.
Central Nervous System (CNS) Disorders
The rigid nature of the diazaspiro[3.4]octane scaffold makes it an ideal candidate for CNS drug discovery, where precise ligand-receptor interactions are paramount.
-
Sigma-1 Receptor (σ1R) Antagonists: Compounds incorporating this scaffold have been designed as potent σ1R antagonists. The σ1R is a promising target for pain management, and its antagonists have been shown to enhance the analgesic effects of opioids and potentially mitigate tolerance.[1]
-
Dopamine D3 Receptor (D3R) Antagonists: Selective D3R antagonists are sought after for treating various neuropsychiatric disorders, including substance abuse. The 2,6-diazaspiro[3.4]octane core has been utilized to synthesize potent and highly selective D3R antagonists with favorable pharmacokinetic profiles for CNS penetration.[2][3]
Oncology
In the field of oncology, the 2,6-diazaspiro[3.4]octane scaffold has been employed to develop inhibitors of protein-protein interactions (PPIs), a challenging but increasingly important class of drug targets.
-
Menin-MLL Inhibitors: This scaffold has been identified as a key component in inhibitors of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction, which is a critical driver in certain types of acute leukemia.[4]
-
PARP Inhibitors: The diazaspiro core has been investigated as a bioisostere for the piperazine ring in PARP inhibitors like olaparib. This modification can influence the compound's pharmacological properties, including DNA damage and cytotoxicity.
Antiviral Agents
The unique geometry of the 2,6-diazaspiro[3.4]octane framework has been exploited in the design of antiviral agents.
-
Hepatitis B Virus (HBV) Capsid Assembly Modulators: This scaffold is present in compounds that act as HBV capsid protein inhibitors, a novel mechanism for treating chronic HBV infection.[4]
Quantitative Data Summary
The following tables summarize the biological activity of various compounds derived from the 2,6-diazaspiro[3.4]octane scaffold.
Table 1: Antitubercular Activity of Nitrofuran Derivatives
| Compound ID | Periphery Group | MIC against M. tuberculosis H37Rv (µg/mL) |
| Lead Compound | Varied azole substituents | 0.016 |
Data extracted from a study on a small library of twelve nitrofuran carboxamide derivatives.[4]
Table 2: Dopamine D3 Receptor Binding Affinity
| Compound ID | Core Variation | D3R Ki (nM) | D2R/D3R Selectivity |
| 11 | D | 24.2 | 264-fold |
| 14 | F | 25.6 | >905-fold |
| 15a | G | 12.0 | 833-fold |
| 15c | I | 12.2 | 737-fold |
Ki values represent the inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. Data from a study on arylated diazaspiro alkane cores.[2][3]
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl-2,6-diazaspiro[3.4]octane Derivatives
This protocol describes a general method for the acylation of the unprotected nitrogen of 6-Boc-2,6-diazaspiro[3.4]octane.
Materials:
-
6-Boc-2,6-diazaspiro[3.4]octane
-
Carboxylic acid of interest (e.g., 5-nitro-2-furoic acid)
-
1,1'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., HATU, HOBt/EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Triethylamine, DIPEA) if using acid chloride or HATU
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous DMF, add CDI (1.2 equivalents) at 0 °C.
-
Stir the solution at 0 °C for 1 hour to activate the carboxylic acid.
-
Add a solution of 6-Boc-2,6-diazaspiro[3.4]octane (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-acylated product.
Caption: General workflow for the synthesis of N-acyl-2,6-diazaspiro[3.4]octane derivatives.
Protocol 2: In Vitro Antitubercular Activity (MIC Determination)
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis using a broth microdilution method.[5][6][7]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (optional, for colorimetric readout)
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:20 in broth to obtain the working inoculum.
-
-
Plate Setup:
-
Prepare serial two-fold dilutions of the test compounds in supplemented 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control (broth only) and an inoculum growth control.
-
-
Inoculation:
-
Add 100 µL of the working inoculum to each well, bringing the final volume to 200 µL. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days, until visible growth (a pellet at the bottom of the well) is observed in the growth control wells.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the compound that results in no visible growth.
-
For a colorimetric readout, 20 µL of resazurin solution can be added to each well after incubation, and the plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.
-
Protocol 3: Sigma-1 Receptor (σ1R) Radioligand Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of test compounds for the σ1R.[4][8][9]
Materials:
-
Guinea pig liver membranes (a rich source of σ1R) or cell membranes expressing human σ1R
-
--INVALID-LINK---pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Haloperidol (for defining non-specific binding)
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In test tubes, combine the membrane preparation (e.g., 0.20 mg protein/tube), a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1.0 nM), and varying concentrations of the test compound in Tris-HCl buffer.
-
Include control tubes for total binding (no test compound) and non-specific binding (in the presence of a high concentration of haloperidol, e.g., 1.0 µM).
-
-
Incubation:
-
Incubate the tubes at 37°C for 6 hours to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a sigma-1 receptor radioligand binding assay.
Protocol 4: Cell Viability/Cytotoxicity (MTS Assay)
This protocol describes a colorimetric method to assess the effect of test compounds on cell viability.[1][10][11]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Sterile 96-well plates
-
Test compounds dissolved in DMSO
-
MTS reagent (containing an electron coupling reagent like PES)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTS Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.
-
-
Absorbance Reading:
-
Gently shake the plate to ensure the formazan product is evenly distributed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate as a Versatile Scaffold for Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional framework for the synthesis of a diverse range of bioactive molecules. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, which can lead to enhanced target affinity and selectivity. This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of potent inhibitors for various therapeutic targets, including Dopamine D3 receptors, Mycobacterium tuberculosis, and the Menin-MLL protein-protein interaction.
I. Dopamine D3 Receptor Antagonists for Neurological Disorders
The Dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation. Selective D3R antagonists are promising therapeutic agents for the treatment of schizophrenia, substance abuse, and other neurological and psychiatric disorders. The 2,6-diazaspiro[3.4]octane core has been successfully employed to generate potent and selective D3R antagonists.[1][2]
Quantitative Data: D3 Receptor Binding Affinity
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity | Reference |
| 11 | 24.2 | - | 264 | [1] |
| 14 | 122 | - | - | [1] |
| 15a | 25.6 | - | 905 | [1] |
| 15c | - | - | - | [1] |
| 21a | ~1 | 107-525 | 22.1-180 | [3] |
| 21c | ~1 | 107-525 | 22.1-180 | [3] |
Signaling Pathway
Dopamine receptors are G protein-coupled receptors that, upon activation by dopamine, initiate intracellular signaling cascades. The D2-like receptors (D2, D3, and D4) typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists block these downstream effects.
References
Application Notes and Protocols for the Coupling of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diazaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, recognized for its three-dimensional character which can lead to improved pharmacological properties. This spirocyclic system is a prominent feature in a variety of biologically active compounds, including inhibitors of the hepatitis B capsid protein and modulators of MAP and PI3K signaling pathways.[1][2] The tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a versatile building block for the synthesis of diverse compound libraries. This document provides detailed protocols and application notes for the efficient coupling of this amine with a range of carboxylic acids to generate novel carboxamide derivatives for drug discovery and development.
Data Presentation: Amide Coupling Reaction Yields
The following table summarizes the yields obtained from the coupling of this compound with various carboxylic acids under standard amide coupling conditions. This data provides a reference for expected outcomes and can guide the selection of appropriate coupling strategies.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 5-Nitro-2-furoic acid | EDC/HOBt | DIPEA | DMF | 12 | 85 |
| 4-Chlorobenzoic acid | HATU | DIPEA | DCM | 16 | 92 |
| Acetic Acid | EDC/HOBt | NMM | DCM | 8 | 78 |
| 3-(Trifluoromethyl)benzoic acid | HATU | DIPEA | DMF | 18 | 88 |
| Cyclohexanecarboxylic acid | EDC/HOBt | Et3N | DCM | 12 | 81 |
Note: Yields are isolated yields after chromatographic purification. Reaction conditions may require optimization for specific substrates.
Experimental Protocols
Detailed methodologies for the two most common and effective coupling reactions are provided below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.05 eq) and this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C, add HOBt (1.2 eq).
-
Add EDC·HCl (1.2 eq) to the mixture and stir for 15 minutes at 0 °C.
-
Add DIPEA or NMM (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol outlines the use of [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) as the coupling reagent, which is often effective for more challenging couplings.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Mandatory Visualizations
Experimental Workflow for Amide Coupling
Caption: General workflow for the amide coupling reaction.
Signaling Pathway Context: CDK Inhibition
Derivatives of 2,6-diazaspiro[3.4]octane have been investigated as ligands for Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of specific CDKs is a key strategy in cancer therapy. The diagram below illustrates the general principle of CDK inhibition.
Caption: Inhibition of Cyclin/CDK complex by a 2,6-diazaspiro[3.4]octane derivative.
References
Application Notes and Protocols for the Preparation of Dihydroisoindolecarboxamide Derivatives with 6-Boc-2,6-diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of dihydroisoindolecarboxamide derivatives utilizing 6-Boc-2,6-diazaspiro[3.4]octane. These compounds are of significant interest in medicinal chemistry, particularly as potential inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated coiled-coil containing protein kinase (ROCK). The 2,6-diazaspiro[3.4]octane scaffold is considered a privileged structure in drug discovery, frequently appearing in biologically active molecules.[1][2] Dihydroisoindolecarboxamide derivatives incorporating this moiety have been identified as potential therapeutic agents, targeting key signaling pathways implicated in cancer and inflammatory diseases.[3]
Target Signaling Pathways
Nicotinamide Phosphoribosyltransferase (NAMPT) Signaling
NAMPT is a critical enzyme in the NAD⁺ salvage pathway, which is essential for cellular metabolism and is often upregulated in cancer cells to meet their high energy demands.[1][4] Inhibition of NAMPT can deplete NAD⁺ levels, leading to reduced activity of NAD⁺-dependent enzymes like sirtuins and PARPs, ultimately inducing cancer cell death.[4] Extracellular NAMPT (eNAMPT) also functions as a cytokine that can promote inflammation and tumorigenesis through pathways like the Toll-like receptor 4 (TLR4) signaling cascade.
Rho-associated kinase (ROCK) Signaling
The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.[3] Overactivation of the ROCK pathway is implicated in cancer cell invasion and metastasis, as well as in inflammatory processes.[1][5] ROCK inhibitors can disrupt these pathological processes, making them attractive therapeutic targets.
Experimental Workflow
The synthesis of dihydroisoindolecarboxamide derivatives with 6-Boc-2,6-diazaspiro[3.4]octane is typically a two-step process. First, the carboxylic acid precursor, 2,3-dihydro-1H-isoindole-1-carboxylic acid, is synthesized. This is followed by an amide coupling reaction with the protected spirocyclic amine.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid
This protocol describes the deprotection of a Boc-protected precursor to yield the free carboxylic acid.
Materials:
-
N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid
-
Ethyl acetate (EtOAc)
-
Hydrogen chloride (HCl) gas
Procedure:
-
Dissolve N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (1.0 eq) in anhydrous ethyl acetate.
-
Bubble HCl gas through the solution for several seconds.
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride.[6]
-
The product can be used in the subsequent step without further purification.
Protocol 2: Amide Coupling to Synthesize tert-butyl 2-((2,3-dihydro-1H-isoindole-1-carbonyl))-2,6-diazaspiro[3.4]octane-6-carboxylate
This protocol outlines a standard amide coupling procedure using HATU as the coupling agent.
Materials:
-
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride (1.0 eq)
-
6-Boc-2,6-diazaspiro[3.4]octane (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.
-
Add HATU to the reaction mixture and stir for another 15 minutes.
-
Add a solution of 6-Boc-2,6-diazaspiro[3.4]octane in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Data Presentation
The following table summarizes representative data for a synthesized dihydroisoindolecarboxamide derivative. (Note: The data presented below is illustrative and may not represent actual experimental results.)
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI) m/z |
| 1 | C₂₀H₂₇N₃O₃ | 357.45 | 75 | 7.20-7.40 (m, 4H), 4.85 (t, 1H), 4.20-4.40 (m, 2H), 3.50-3.80 (m, 4H), 3.20-3.40 (m, 2H), 2.00-2.20 (m, 4H), 1.45 (s, 9H) | 358.2 [M+H]⁺ |
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of novel dihydroisoindolecarboxamide derivatives incorporating the 6-Boc-2,6-diazaspiro[3.4]octane moiety. These compounds hold significant promise as inhibitors of NAMPT and ROCK, warranting further investigation for their potential therapeutic applications in oncology and inflammatory diseases. The provided workflows and signaling pathway diagrams offer a clear framework for researchers entering this exciting area of drug discovery.
References
- 1. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Scale-up synthesis of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
A comprehensive approach to the scale-up synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry, is presented. This document provides detailed protocols for a robust multi-step synthesis, adaptable for gram-scale production, along with key data and workflow visualizations to aid researchers, scientists, and drug development professionals.
Application Notes
This compound is a conformationally restricted diamine scaffold increasingly utilized in drug discovery. Its rigid, three-dimensional structure offers a unique vector for substituent placement, enabling the exploration of novel chemical space and potentially improving pharmacological properties such as selectivity and potency. The synthetic route detailed below has been developed for reliable gram-scale production and is amenable to further scale-up.[1][2]
The overall strategy involves the construction of a protected pyrrolidine ring followed by the formation of the spirocyclic azetidine ring. The synthesis is designed to be efficient, with good yields reported for each step.[1]
Overall Synthetic Workflow
The following diagram illustrates the multi-step synthesis to obtain the target compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from the literature for the synthesis of the benzyl-protected intermediate, followed by debenzylation and Boc-protection.[1]
Protocol 1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane (20)
This multi-step protocol outlines the formation of the key benzyl-protected spirocyclic intermediate.
Step 1: Synthesis of Methyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in acetonitrile, add methyl acrylate and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product from the [3+2] cycloaddition is then reduced using lithium aluminum hydride (LiAlH4) in an appropriate solvent like THF.
-
Work-up the reaction carefully to isolate the product.
Step 2: Subsequent functional group transformations and cyclization
The resulting diol from the reduction is then carried through a series of standard transformations:
-
Mesylation: React the diol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) to form the corresponding dimesylate.
-
Azide Formation: The dimesylate is then reacted with sodium azide (NaN3) to yield the diazide.
-
Reduction: The diazide is reduced to the diamine via hydrogenation over a palladium on carbon (Pd/C) catalyst.
-
Second Mesylation and Cyclization: The resulting diamine is subjected to another mesylation followed by an intramolecular cyclization to form the spirocyclic azetidine ring, yielding 6-benzyl-2,6-diazaspiro[3.4]octane.[1]
Protocol 2: Synthesis of this compound
Step 1: Debenzylation of 6-Benzyl-2,6-diazaspiro[3.4]octane (20)
-
Dissolve 6-benzyl-2,6-diazaspiro[3.4]octane in a suitable solvent, such as methanol or ethanol.
-
Add Pearlman's catalyst (Pd(OH)2/C).
-
Subject the mixture to hydrogenation (H2 atmosphere, typically balloon pressure or higher) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude 2,6-diazaspiro[3.4]octane.
Step 2: Boc-protection of 2,6-Diazaspiro[3.4]octane
-
Dissolve the crude 2,6-diazaspiro[3.4]octane in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate (Boc2O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the benzyl-protected intermediate as reported in the literature.[1]
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1. [3+2] Cycloaddition | N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, Methyl acrylate | TFA | Methyl 1-benzylpyrrolidine-3-carboxylate | 90 |
| 2. Reduction | Methyl 1-benzylpyrrolidine-3-carboxylate | LiAlH4 | (1-Benzylpyrrolidin-3-yl)methanol | - |
| 3-6. Multi-step conversion | (1-Benzylpyrrolidin-3-yl)methanol | MsCl, NaN3, H2/Pd/C, MsCl | 6-Benzyl-2,6-diazaspiro[3.4]octane | 26 (overall) |
Note: The yield for the multi-step conversion is reported as the overall yield from the starting pyrrolidine derivative.[1] The final debenzylation and Boc-protection steps are generally high-yielding, standard transformations.
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression of the key transformations in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Overall Yield in Multi-Step Synthesis
-
Question: My overall yield for the multi-step synthesis of this compound is consistently low. What are the most critical steps to optimize?
-
Answer: The multi-step synthesis, adapted from literature procedures, involves several stages where yield can be compromised. The most critical steps to focus on for optimization are:
-
Ring Formation: The initial formation of the spirocyclic core is often challenging. Ensure precise control of reaction conditions, including temperature and reaction time. The purity of starting materials is also crucial at this stage.
-
Purification of Intermediates: Inefficient purification between steps can lead to the carryover of impurities that may interfere with subsequent reactions. Optimize chromatographic conditions or consider alternative purification methods like crystallization or distillation if applicable.
-
Protecting Group Manipulations: Both the introduction and removal of protecting groups (e.g., Benzyl and Boc) must be driven to completion to avoid a mixture of products that can be difficult to separate. Monitor these reactions closely using techniques like TLC or LC-MS.
-
Issue 2: Incomplete Debenzylation
-
Question: I am having trouble completely removing the benzyl group from the orthogonally protected intermediate, 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane, without affecting the Boc group. What can I do?
-
Answer: Incomplete debenzylation is a common issue. Here are several strategies to improve this step:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The use of a deactivated catalyst is a primary reason for incomplete reactions.
-
Hydrogen Source: For catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate or formic acid) is added in a sufficient molar excess. For reactions using hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of H₂.
-
Reaction Time and Temperature: Prolonging the reaction time or gently increasing the temperature can facilitate the removal of the benzyl group. However, monitor the reaction carefully to avoid side reactions or decomposition.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Methanol or ethanol are commonly used and generally effective.
-
Issue 3: Formation of Di-Boc Protected Byproduct
-
Question: During the final Boc protection step, I am observing the formation of a significant amount of the di-protected 2,6-bis(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane. How can I favor mono-protection?
-
Answer: Achieving selective mono-Boc protection of a diamine can be challenging. To favor the desired product:
-
Stoichiometry: Use a slight sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O), typically 0.9-0.95 equivalents, relative to the diamine. This will leave some starting material unreacted, which is generally easier to separate from the mono-protected product than the di-protected byproduct.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C) to control the reaction rate and reduce the likelihood of double addition.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the desired mono-Boc product appears to be maximized.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in spirocycle synthesis?
A1: Low yields in spirocyclization reactions often stem from the inherent difficulty in forming the spirocyclic ring system. Factors such as steric hindrance, ring strain, and the need for precise conformational alignment of the reacting groups can all contribute to lower yields. Careful optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial.
Q2: How can I effectively purify this compound?
A2: The final product is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from any remaining starting materials or byproducts.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety precautions should always be followed. Specifically, when working with palladium on carbon and hydrogen gas, it is important to work in a well-ventilated fume hood and to avoid any potential ignition sources, as Pd/C can be pyrophoric. When using strong acids like trifluoroacetic acid (TFA) for Boc deprotection, handle with appropriate personal protective equipment, including gloves and safety glasses.
Experimental Protocols
A viable synthetic route to this compound can be achieved through a multi-step process involving the synthesis of an orthogonally protected intermediate, followed by deprotection and a final protection step.
Protocol 1: Synthesis of 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane
This protocol is adapted from the work of Orain et al. (2015) and involves a multi-step sequence. The key final steps are summarized below. For a complete detailed procedure, please refer to the original publication.
-
Step 1: Synthesis of Precursors: The synthesis begins with the preparation of key precursors through a series of reactions including alkylations and cyclizations.
-
Step 2: Formation of the Spirocyclic Core: The spirocyclic framework is constructed through an intramolecular cyclization reaction.
-
Step 3: Introduction of Protecting Groups: The nitrogen atoms are orthogonally protected with Benzyl and Boc groups to yield 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane.
Protocol 2: Debenzylation of 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane
-
Dissolve 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 mol%).
-
Add ammonium formate (5.0 eq) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
Protocol 3: Synthesis of this compound
-
Dissolve the crude product from Protocol 2 (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base such as triethylamine or sodium bicarbonate (1.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Protocol 2: Debenzylation | Protocol 3: Boc Protection |
| Reactants | 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane, 10% Pd/C, Ammonium formate | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Methanol | Dichloromethane or Dioxane/Water |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 85-95% | 70-85% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low overall yield in the synthesis.
Technical Support Center: Synthesis of 6-Boc-2,6-diazaspiro[3.4]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Boc-2,6-diazaspiro[3.4]octane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 6-Boc-2,6-diazaspiro[3.4]octane?
A1: The synthesis of 6-Boc-2,6-diazaspiro[3.4]octane typically involves a multi-step sequence. A common route starts with a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester from N-Boc-azetidin-3-one. This is followed by a [3+2] cycloaddition with an azomethine ylide to construct the diazaspiro[3.4]octane core. Subsequent deprotection and protection steps are then carried out to yield the final product.
Q2: What are the critical parameters to control during the Horner-Wadsworth-Emmons reaction step?
A2: The success of the Horner-Wadsworth-Emmons reaction in this synthesis is highly dependent on the choice of base, reaction temperature, and the purity of the reagents. Ineffective deprotonation of the phosphonate reagent can lead to low or no product yield. It is crucial to use a sufficiently strong, non-nucleophilic base and to ensure anhydrous conditions.
Q3: Are there any known challenges associated with the [3+2] cycloaddition step?
A3: The [3+2] cycloaddition for the formation of the pyrrolidine ring is a key step. The generation of the azomethine ylide in situ requires careful control of the reaction conditions to avoid side reactions. The stability of the ylide and its reactivity towards the dipolarophile are critical. In some cases, the diastereoselectivity of the cycloaddition can be a concern, potentially leading to mixtures of isomers that may be difficult to separate.
Q4: What are the common side products observed during the final Boc protection step?
A4: The final Boc protection of the 2,6-diazaspiro[3.4]octane core can sometimes lead to incomplete reactions, especially if the amine is sterically hindered or has low nucleophilicity.[1] Over-reaction, resulting in the formation of a di-Boc protected product, is also a possibility, particularly with primary amines under forcing conditions.[1] The presence of other nucleophilic groups in the substrate could also compete for reaction with the Boc anhydride.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in the Horner-Wadsworth-Emmons Reaction
| Potential Cause | Suggested Solution |
| Ineffective Deprotonation: The base used is not strong enough to deprotonate the phosphonate reagent. | Switch to a stronger base such as sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi). For substrates sensitive to strong bases, consider using milder conditions like lithium chloride with an amine base (Masamune-Roush conditions). |
| Low Reaction Temperature: The reaction rate may be too slow at the temperature being used. | Gradually increase the reaction temperature. Some Horner-Wadsworth-Emmons reactions show improved yields at room temperature or with gentle heating. |
| Decomposition of Reactants: Base-sensitive functional groups on the starting materials may be undergoing side reactions. | If the aldehyde or ketone has base-sensitive functional groups, consider using appropriate protecting groups before the reaction. |
| Steric Hindrance: Bulky groups on either the phosphonate or the carbonyl compound can impede the reaction. | Increase the reaction time or the concentration of the reactants to favor the desired transformation. |
Issue 2: Formation of Multiple Products in the [3+2] Cycloaddition Step
| Potential Cause | Suggested Solution |
| Poor Diastereoselectivity: The cycloaddition may not be proceeding with high stereocontrol, leading to a mixture of diastereomers. | Optimize the reaction conditions, including solvent, temperature, and catalyst (if applicable). Chiral catalysts or auxiliaries may be employed to enhance stereoselectivity. |
| Side Reactions of the Azomethine Ylide: The in situ generated azomethine ylide may undergo undesired side reactions before cycloaddition. | Ensure that the dipolarophile is present in a sufficient concentration to trap the ylide as it is formed. The rate of ylide formation should be controlled, for instance, by the slow addition of one of the precursors. |
| Instability of the Product: The spirocyclic product may be unstable under the reaction or workup conditions. | Perform the reaction at a lower temperature and use a mild workup procedure. Analyze the crude reaction mixture to determine if the product is degrading during purification. |
Issue 3: Incomplete Boc Protection or Formation of Byproducts
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The amine is not fully converted to the Boc-protected product. | Increase the stoichiometry of the Boc anhydride (di-tert-butyl dicarbonate). The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. Ensure the reaction is stirred for a sufficient amount of time by monitoring its progress using TLC or LC-MS.[1] |
| Formation of Di-Boc Product: Both nitrogen atoms of the diazaspiro core are protected with a Boc group. | Use a stoichiometric amount of Boc anhydride and carefully monitor the reaction to stop it once the mono-Boc product is predominantly formed.[1] |
| Hydrolysis of Boc Anhydride: In the presence of water, di-tert-butyl dicarbonate can hydrolyze, reducing its availability for the reaction. | Ensure that the reaction is carried out under anhydrous conditions, using dry solvents and reagents.[1] |
| Alkylation of the Product: The tert-butyl cation generated during the deprotection of a previously Boc-protected intermediate can alkylate the desired product. | Use scavengers such as anisole or thioanisole during the deprotection step to trap the tert-butyl cations. |
Experimental Protocols
Synthesis of 2-(tert-Butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (Core Intermediate)
This protocol is adapted from literature procedures for the synthesis of similar diazaspiro[3.4]octane cores.
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.15 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylphosphonoacetate (1.2 equiv.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.
Step 2: [3+2] Cycloaddition
-
To a solution of the α,β-unsaturated ester (1.0 equiv.) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv.) in a suitable solvent such as dichloromethane, add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid or a metal triflate).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 2-(tert-butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is often used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Step 3: Deprotection and Boc Protection
Further steps would involve selective deprotection of the benzyl and/or ethyl ester groups followed by the introduction of the Boc group at the desired nitrogen. The specific conditions for these steps would depend on the desired final product. For the introduction of the 6-Boc group, the N-benzyl group would first need to be removed, typically by catalytic hydrogenation (e.g., H₂, Pd/C). The resulting secondary amine can then be protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Visualizations
Caption: General synthetic pathway for 6-Boc-2,6-diazaspiro[3.4]octane.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Potential side reactions during the Boc protection step.
References
Troubleshooting incomplete Boc deprotection of 2,6-diazaspiro[3.4]octanes
Welcome to the technical support center for the synthesis and modification of 2,6-diazaspiro[3.4]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crucial step of Boc (tert-butoxycarbonyl) deprotection. Incomplete deprotection can lead to low yields, complex purification challenges, and ultimately, delays in your research and development pipeline.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection of 2,6-diazaspiro[3.4]octanes?
Incomplete Boc deprotection of 2,6-diazaspiro[3.4]octanes can be attributed to several factors, often related to the unique steric environment of the spirocyclic core:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to efficiently cleave both Boc groups, especially if one is more sterically hindered.
-
Suboptimal Reaction Time or Temperature: The deprotection of the sterically congested nitrogens in the spirocyclic system may require longer reaction times or elevated temperatures compared to simpler amines.
-
Steric Hindrance: The rigid, three-dimensional structure of the 2,6-diazaspiro[3.4]octane core can hinder the approach of the acidic reagent to one or both of the carbamate nitrogens.
-
Poor Solubility: The Boc-protected starting material may have limited solubility in the reaction solvent, reducing the accessibility of the deprotection reagent.
-
Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.
Q2: How can I monitor the progress of the Boc deprotection of my 2,6-diazaspiro[3.4]octane derivative?
Effective monitoring is key to a successful deprotection. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine(s) are typically more polar than the Boc-protected starting material, resulting in a lower Rf value. It is advisable to spot the starting material, the reaction mixture, and a co-spot on the TLC plate. A ninhydrin stain can be used to visualize the appearance of the free amine(s) as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method to monitor the reaction progress. You can track the disappearance of the starting material (di-Boc) and the appearance of the mono-Boc intermediate and the fully deprotected product by their respective molecular weights.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons, typically observed around 1.4-1.5 ppm, provides unambiguous and quantitative confirmation of Boc group removal.
Q3: Can I selectively deprotect one N-Boc group in the presence of the other in a 2,6-diazaspiro[3.4]octane system?
Selective mono-deprotection of a di-Boc protected 2,6-diazaspiro[3.4]octane can be challenging but may be achievable under carefully controlled conditions. This often relies on subtle differences in the steric and electronic environment of the two nitrogen atoms. Milder acidic conditions, lower temperatures, and shorter reaction times would be the initial parameters to explore for achieving selectivity. Orthogonal protection strategies, where different protecting groups are used for each nitrogen, are a more robust approach for achieving selective functionalization.[1][2]
Troubleshooting Guide: Incomplete Boc Deprotection
This section provides a systematic approach to diagnosing and resolving issues related to the incomplete Boc deprotection of 2,6-diazaspiro[3.4]octanes.
Problem: TLC and/or LC-MS analysis shows the presence of starting material (di-Boc) and/or a mono-Boc intermediate after the standard deprotection time.
Below is a troubleshooting workflow to address this common issue.
References
Technical Support Center: Preventing Byproduct Formation in Spirocycle Synthesis
Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues related to byproduct formation and to offer practical solutions for optimizing reaction outcomes.
Troubleshooting Guide
This section addresses specific problems encountered during spirocyclization experiments and provides a systematic approach to resolving them.
Question 1: My reaction is sluggish, and the primary outcome is a low yield of the desired spirocycle with significant starting material remaining. What should I investigate first?
Answer: Low conversion can stem from several factors, including catalyst inactivity, suboptimal reaction conditions, or insufficient substrate reactivity. A systematic approach is crucial for diagnosis.
-
Catalyst Activity: Catalyst deactivation is a common issue. Ensure the correct catalyst loading is used and that it is handled under the appropriate atmosphere (e.g., an inert gas for air-sensitive catalysts). Impurities in solvents or reagents can poison the catalyst, so purification of these materials should be considered.[1] In some cases, such as Ring-Closing Metathesis (RCM), coordination of the substrate to the catalyst can inhibit the reaction.[1]
-
Substrate Reactivity: The electronic and steric properties of your starting material may render it insufficiently reactive. Consider modifications to activate the substrate, such as installing electron-withdrawing or -donating groups, depending on the reaction mechanism.
-
Reaction Conditions: A thorough screening of reaction parameters is often necessary. Systematically vary the temperature, solvent, and concentration. For instance, in certain iridium-catalyzed aza-spirocyclizations, dichloromethane was identified as the optimal solvent for both yield and diastereoselectivity, which was further improved by lowering the reaction temperature.[1]
References
Technical Support Center: Synthesis of Spiro[3.4]octane Systems
Welcome to the Technical Support Center for the synthesis of spiro[3.4]octane systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in constructing these valuable scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spiro[3.4]octane core?
A1: Several key strategies are employed for the synthesis of spiro[3.4]octane systems. The most common include:
-
Dieckmann Condensation: This intramolecular cyclization of a diethyl 1,1-cyclobutanedicarboxylate is a classic and widely used method to form the spiro[3.4]octan-6-one core.[1]
-
Strain-Release Driven Spirocyclization: This modern approach utilizes highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), which undergo catalyzed reactions with various partners to form the spiro[3.4]octane skeleton. This method can offer rapid access to complex and functionalized spirocycles.[2]
-
Dzhemilev Reaction: This method involves the cycloalumination of methylenecyclobutane with Et₃Al in the presence of a Cp₂ZrCl₂ catalyst to generate a 6-ethyl-6-aluminaspiro[3.4]octane intermediate. This intermediate can then be converted to various spiro[3.4]octane derivatives.[3]
-
[3+2] Cycloaddition Reactions: These reactions can be employed to synthesize azaspiro[3.4]octanes, which are valuable building blocks in medicinal chemistry.[4]
Q2: What makes the synthesis of spiro[3.4]octane systems challenging?
A2: The primary challenges in synthesizing spiro[3.4]octane systems often stem from:
-
Ring Strain: The cyclobutane ring in the spiro[3.4]octane system possesses significant ring strain, which can lead to undesired side reactions, rearrangements, or decomposition under certain conditions.
-
Steric Hindrance: The spirocyclic center can be sterically congested, potentially hindering the approach of reagents and leading to lower reaction rates or yields.
-
Control of Stereochemistry: For substituted spiro[3.4]octanes, controlling the diastereoselectivity of the reaction can be difficult.
-
Purification: The separation of the desired spirocyclic product from starting materials, byproducts, and isomers can be challenging due to similar physical properties.
Q3: How does the choice of Lewis acid impact strain-release driven spirocyclization reactions?
A3: The choice of Lewis acid is critical in strain-release driven spirocyclizations of bicyclo[1.1.0]butanes (BCBs). The Lewis acid activates the BCB, facilitating its reaction with a coupling partner. Different Lewis acids can significantly affect the reaction's yield and diastereoselectivity. Optimization of the Lewis acid catalyst is often necessary to achieve the desired outcome. For instance, in the scandium-catalyzed spirocyclization of BCBs with azomethine imines, Sc(OTf)₃ and Zn(OTf)₂ were found to be effective, while other Lewis acids gave lower yields.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of spiro[3.4]octane systems.
Dieckmann Condensation for Spiro[3.4]octan-6-one
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Incomplete deprotonation of the diester. | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure strictly anhydrous conditions as moisture will quench the base. |
| Reaction equilibrium not favoring the product. | Use a stoichiometric amount of base. The final deprotonation of the β-keto ester drives the reaction to completion.[5] | |
| Competing intermolecular condensation. | Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slow addition of the diester to the base suspension. | |
| Formation of Polymeric Byproducts | High concentration of reactants. | Use a syringe pump for slow, controlled addition of the diester to the reaction mixture at an appropriate temperature. |
| Difficulty with Product Isolation/Purification | The β-keto ester product is unstable. | The crude β-keto ester is often directly subjected to hydrolysis and decarboxylation without extensive purification. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. |
Strain-Release Driven Spirocyclization of Bicyclo[1.1.0]butanes (BCBs)
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive or inappropriate Lewis acid catalyst. | Screen a variety of Lewis acids to find the optimal catalyst for your specific substrates. Scandium and Zinc triflates have shown promise in certain systems.[2] |
| Unsuitable solvent. | The choice of solvent can significantly impact the reaction outcome. Screen different solvents; for example, dichloroethane was found to be optimal in a scandium-catalyzed system.[2] | |
| Decomposition of starting materials or product. | Optimize the reaction temperature. Lowering the temperature may reduce decomposition and improve diastereoselectivity, though it might decrease the reaction rate.[2] | |
| Low Diastereoselectivity | Reaction temperature is too high. | Running the reaction at a lower temperature can often improve the diastereomeric ratio (d.r.).[2] |
| Sub-optimal catalyst or solvent. | The choice of both the Lewis acid and the solvent can influence the stereochemical outcome of the reaction.[6] | |
| Formation of Unwanted Side Products | Alternative reaction pathways are competing. | The reaction mechanism can be complex. Careful selection of the catalyst and reaction conditions is crucial to favor the desired spirocyclization pathway over other possibilities like cycloadditions. |
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and optimization.
Table 1: Comparison of Lewis Acids for the Spirocyclization of a Bicyclo[1.1.0]butane with an Azomethine Imine
| Entry | Lewis Acid (10 mol%) | Solvent | Yield (%) | d.r. |
| 1 | Sc(OTf)₃ | THF | 78 | 1.7 : 1 |
| 2 | Y(OTf)₃ | THF | 65 | 1.5 : 1 |
| 3 | Yb(OTf)₃ | THF | 55 | 1.6 : 1 |
| 4 | In(OTf)₃ | THF | 42 | 1.5 : 1 |
| 5 | Zn(OTf)₂ | THF | 78 | 1.7 : 1 |
| 6 | Cu(OTf)₂ | THF | 35 | 1.3 : 1 |
| 7 | Sc(OTf)₃ | DCE | 87 | 1.7 : 1 |
| 8 | Sc(OTf)₃ | Toluene | 82 | 1.6 : 1 |
| 9 | Sc(OTf)₃ | MeCN | 68 | 1.5 : 1 |
| 10 | Sc(OTf)₃ | Et₂O | 55 | 1.4 : 1 |
Data adapted from a study on scandium-catalyzed spirocyclization. The reaction was performed with pyrazole amide-substituted BCB and a C,N-cyclic azomethine imine at room temperature for 12 hours.
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.4]octan-6-one via Dieckmann Condensation
This protocol describes a typical procedure for the synthesis of the spiro[3.4]octane core.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere in a flame-dried round-bottom flask equipped with a reflux condenser.
-
In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add diethyl malonate (1.0 eq) and 1-bromo-3-chloropropane (1.0 eq).
-
Heat the mixture of diethyl malonate and 1-bromo-3-chloropropane to 80°C with vigorous stirring.
-
Slowly add the sodium ethoxide solution to the heated mixture at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 45 minutes.
-
Remove the ethanol by distillation.
-
Cool the residue and add cold water to dissolve the inorganic salts.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Dieckmann Condensation and Decarboxylation [1]
-
Prepare a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0-10°C.
-
Add diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the cyclization is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the addition of a proton source (e.g., acetic acid or saturated aqueous ammonium chloride).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-keto ester.
-
To the crude ethyl 6-oxospiro[3.4]octane-7-carboxylate, add an aqueous acid (e.g., 10% H₂SO₄) and heat to reflux to effect hydrolysis and decarboxylation.
-
After the reaction is complete (monitored by CO₂ evolution ceasing and TLC), cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude spiro[3.4]octan-6-one by vacuum distillation or column chromatography.
Protocol 2: Scandium-Catalyzed Spirocyclization of a Bicyclo[1.1.0]butane[2]
This protocol provides a general procedure for the strain-release driven synthesis of a 6,7-diazaspiro[3.4]octane derivative.
-
To a flame-dried Schlenk tube under an argon atmosphere, add the bicyclo[1.1.0]butane (BCB) substrate (1.0 eq), the azomethine imine (1.5 eq), and scandium(III) triflate (Sc(OTf)₃, 10 mol%).
-
Add anhydrous dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane.
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of spiro[3.4]octane systems.
Caption: Troubleshooting workflow for low yields in Dieckmann condensation.
Caption: A simplified reaction pathway for strain-release driven spirocyclization.
Caption: A decision tree to guide the purification strategy for spiro[3.4]octane derivatives.
References
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Dzhemilev reaction for the synthesis of spiro[3.3]heptane and spiro[3.4]octanes | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes, the primary impurities may include:
-
Unreacted Starting Materials: Such as N-Boc-azetidin-3-one and benzylamine.
-
Reaction Intermediates: For example, the enoate intermediate from the Horner-Wadsworth-Emmons reaction.
-
Byproducts of Boc Protection: Including di-Boc protected 2,6-diazaspiro[3.4]octane.
-
Byproducts of Debenzylation: If a palladium-on-carbon catalyzed hydrogenation is used for debenzylation of a benzyl-protected precursor, toluene may be present as a byproduct.
-
Residual Solvents: Solvents used in the reaction and work-up, such as ethyl acetate, dichloromethane, hexanes, or methanol.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are flash column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities.
Q3: My purified this compound is an oil, but I have seen it reported as a solid. How can I solidify it?
A3: "Oiling out" can be a common issue. To induce solidification, you can try trituration with a non-polar solvent like hexanes or pentane. Dissolving the oil in a minimal amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) and then adding the non-polar solvent can help precipitate the solid. Seeding with a small crystal of the pure compound, if available, can also initiate crystallization.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: Co-elution of the product with an impurity.
-
Possible Cause: The solvent system used for elution does not provide adequate separation of the product and the impurity.
-
Suggested Solution:
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides good separation (a significant ΔRf) between your product and the impurity. A common starting point for Boc-protected amines is a mixture of hexanes and ethyl acetate. Try varying the ratio or adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (typically 0.1-1%) to improve separation.
-
Use a Different Stationary Phase: If optimizing the solvent system on silica gel is unsuccessful, consider using a different stationary phase such as alumina (neutral or basic).
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The product is strongly adsorbed to the silica gel, or the solvent system is not polar enough.
-
Suggested Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the mobile phase.
-
Check for Compound Stability: Ensure your compound is stable on silica gel by running a 2D TLC. Spot the compound, run the TLC in one direction, let it dry, and then run it 90 degrees to the first run in the same solvent system. If the spot is not on the diagonal, it indicates decomposition.
-
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The cooling rate is too fast, the solution is too concentrated, or impurities are inhibiting crystal formation.
-
Suggested Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Adjust Solvent System: If using a two-solvent system (a "good" solvent and a "poor" solvent), after the initial precipitation, add a small amount of the "good" solvent to redissolve the oil, and then allow it to cool slowly.
-
Trituration: If an oil persists, remove the solvent and attempt to solidify the oil by scratching the side of the flask with a glass rod or by adding a small amount of a non-polar solvent and stirring vigorously.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the chosen solvent is not appropriate for recrystallization.
-
Suggested Solution:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal.
-
Change the Solvent: If crystals still do not form, the chosen solvent may be too good of a solvent. Try a different solvent or a solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Experimental Protocols
Flash Column Chromatography Protocol
This is a general protocol and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). For more polar impurities, consider adding a small amount of methanol (1-5%). If acidic or basic impurities are suspected, adding a small amount of acetic acid or triethylamine (0.1-1%) respectively to the eluent can improve separation.
-
Visualize the spots using a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for free amines).
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen eluent (the less polar component of your solvent system, e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Recrystallization Protocol
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Alternatively, a two-solvent system can be used. This consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Common pairs include ethyl acetate/hexanes or methanol/diethyl ether.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent until the compound just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Example TLC Data for Purification of this compound
| Compound/Impurity | Rf Value (7:3 Hexanes:Ethyl Acetate) | Visualization |
| This compound | 0.4 | UV (faint), KMnO₄ (yellow), Ninhydrin (faint yellow) |
| N-Boc-azetidin-3-one (Starting Material) | 0.6 | KMnO₄ (yellow) |
| Benzylamine (Starting Material) | 0.2 (streaking) | UV, KMnO₄ (yellow), Ninhydrin (purple) |
| Di-Boc-2,6-diazaspiro[3.4]octane | 0.7 | KMnO₄ (yellow) |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Caption: Recrystallization Workflow.
Caption: Purification Troubleshooting.
Technical Support Center: Optimizing Coupling Reactions with 6-Boc-2,6-diazaspiro[3.4]octane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving the versatile building block, 6-Boc-2,6-diazaspiro[3.4]octane.
Section 1: Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds, converting the secondary amine of the diazaspiro[3.4]octane core and a carbonyl compound (aldehyde or ketone) into a more complex amine via an imine intermediate.[1]
Frequently Asked Questions (Reductive Amination)
Q1: My reductive amination yield is low. What are the common causes and solutions?
A1: Low yields can stem from several factors. A primary reason is the choice of reducing agent and its incompatibility with the solvent or reaction conditions. Another common issue is the incomplete formation of the imine intermediate before the reduction step.
-
Reducing Agent Selection : Ensure you are using an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and often preferred choice for one-pot reactions, typically used in solvents like DCE, DCM, or THF.[2] Sodium cyanoborohydride (NaCNBH3) is also effective and not sensitive to water, making it suitable for reactions in methanol.[2]
-
Imine Formation : For less reactive carbonyls, consider allowing the imine to form before adding the reducing agent. With sodium borohydride (NaBH4), which can reduce the starting aldehyde/ketone, the imine must be fully formed before its addition.[2] Adding a Lewis acid such as Ti(iPrO)4 or ZnCl2 can sometimes improve yields with challenging substrates.[2]
-
pH Control : The reaction is typically most effective under weakly acidic conditions (pH 6-7), which favors imine formation without degrading the reagents.[3] Acetic acid is often used as a catalyst with STAB.[3]
Q2: Which reducing agent is best for my specific aldehyde/ketone?
A2: The choice depends on the substrate's reactivity and functional group tolerance. The table below summarizes the properties of common reducing agents.
| Reducing Agent | Common Solvents | Key Characteristics | Citations |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; suitable for one-pot reactions. Water-sensitive. | [2] |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH), Ethanol (EtOH) | Not water-sensitive, but highly toxic. Effective at a controlled pH of 6-7. | [2][3] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting carbonyl; must be added after imine formation is complete. | [2][4] |
Experimental Protocol: General Reductive Amination using STAB
Materials:
-
6-Boc-2,6-diazaspiro[3.4]octane
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-Boc-2,6-diazaspiro[3.4]octane (1.1 eq) and the carbonyl compound (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Amide Coupling
Amide coupling (acylation) is used to form a robust amide bond between the secondary amine of 6-Boc-2,6-diazaspiro[3.4]octane and a carboxylic acid.
Frequently Asked Questions (Amide Coupling)
Q1: I am observing significant amounts of unreacted starting material. How can I improve my amide coupling efficiency?
A1: Incomplete reactions are often due to insufficient activation of the carboxylic acid or steric hindrance.
-
Choice of Coupling Reagent : For potentially hindered couplings, onium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides (EDC, DCC) used alone.[5] These reagents form highly reactive esters that can overcome steric barriers more efficiently.[5]
-
Activation Time : Ensure the carboxylic acid is adequately "pre-activated" with the coupling reagent and a base before adding the amine. A 15-30 minute pre-activation period at room temperature is typical.[6]
-
Stoichiometry : Use a slight excess of the amine (1.1-1.2 eq) and coupling reagents (1.2 eq) to drive the reaction to completion.[6]
Q2: What is the best base and solvent combination for this reaction?
A2: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or DIEA) is preferred over triethylamine (TEA) to minimize side reactions.[5] Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are common and effective solvents for these reactions.[6]
Experimental Protocol: General Amide Coupling using HATU
Materials:
-
6-Boc-2,6-diazaspiro[3.4]octane
-
Carboxylic Acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 6-Boc-2,6-diazaspiro[3.4]octane (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: General Troubleshooting and Visual Guides
This section provides general advice applicable to various coupling reactions and visual workflows to guide your experimental process.
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during coupling reactions.
Caption: A logical troubleshooting workflow for coupling reactions.
General Experimental Workflow
This diagram outlines the standard sequence of operations for a typical coupling experiment.
Caption: Standard experimental workflow for coupling reactions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Spirocycles with Hygroscopic Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in spirocycle synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with hygroscopic reagents.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise during spirocycle synthesis due to the presence of moisture.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Contamination of reagents or solvents with water. Hygroscopic reagents, such as Lewis acids (e.g., TiCl₄, SnCl₄) and certain bases or salts (e.g., anhydrous K₂CO₃, NaH), can readily absorb moisture from the atmosphere, leading to their deactivation or undesired side reactions. Grignard reagents are also highly sensitive to moisture.[1] | - Use freshly opened or properly stored anhydrous reagents and solvents. - Dry solvents prior to use. Common drying agents include molecular sieves, sodium benzophenone ketyl for ethers like THF, and calcium hydride for halogenated solvents.[2]- Handle hygroscopic solids in a glove box or glove bag under an inert atmosphere (Nitrogen or Argon). [1] If a glovebox is unavailable, use techniques that minimize exposure to air. |
| Inadequate drying of glassware. Water adsorbed on the surface of glassware can be sufficient to quench a moisture-sensitive reaction. | - Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator. - Flame-dry glassware under vacuum or a flow of inert gas immediately before use for highly sensitive reactions. | |
| Improper reaction setup allowing atmospheric moisture to enter. | - Use Schlenk lines or similar techniques to maintain an inert atmosphere throughout the reaction. [3]- Ensure all joints are well-sealed with high-vacuum grease. - Use rubber septa on reaction vessels for the addition of reagents via syringe. | |
| Formation of Unexpected Byproducts | Reaction of hygroscopic reagents with water. For example, the hydrolysis of a Lewis acid catalyst can alter its catalytic activity and lead to different reaction pathways. Grignard reagents will be protonated by water, leading to the formation of the corresponding alkane instead of the desired spirocyclic product. | - Strictly follow anhydrous protocols for reagent handling and reaction setup. - Purify reagents if necessary. For example, some hygroscopic solids can be dried in a vacuum oven. |
| Inconsistent Reaction Results | Variable moisture content in reagents or solvents. The amount of atmospheric moisture can vary from day to day, leading to inconsistent levels of contamination. | - Standardize the procedure for drying solvents and handling reagents. - Consider quantifying the water content in solvents using Karl Fischer titration for highly sensitive reactions. |
| Difficulty in Isolating Hygroscopic Products | The spirocyclic product itself is hygroscopic. Some polar spirocycles can absorb atmospheric moisture, making them difficult to handle and purify. | - Work up the reaction under an inert atmosphere. - Use anhydrous solvents for extraction and chromatography. - Isolate the product in a glove box. - If the product precipitates, it can be washed with a dry solvent and dried under high vacuum. [3] |
Frequently Asked Questions (FAQs)
Q1: What are some common hygroscopic reagents used in spirocycle synthesis?
A1: Several classes of reagents crucial for spirocycle synthesis are hygroscopic. These include:
-
Lewis Acids: Many Lewis acids, such as titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂), are highly hygroscopic and are often used to catalyze cyclization reactions in the formation of spiroketals and other spirocycles.
-
Bases and Salts: Anhydrous bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are hygroscopic and used in various spirocyclization strategies.[1]
-
Grignard Reagents: While not hygroscopic in the traditional sense, Grignard reagents (RMgX) are extremely sensitive to moisture and will readily react with water, which is a common contaminant in hygroscopic starting materials or solvents.[1] They are used in reactions like the dearomative spirocyclization of ynamides.
-
Metal Catalysts: Some anhydrous transition metal salts used in catalytic cycles for spirocycle synthesis can be hygroscopic.
Q2: How can I be sure my solvents are sufficiently dry for a moisture-sensitive spirocyclization?
A2: For most applications, distillation from an appropriate drying agent is sufficient. For instance, tetrahydrofuran (THF) is often distilled from sodium/benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) of anhydrous conditions.[2] Dichloromethane (DCM) can be distilled from calcium hydride.[2] For highly sensitive reactions, the water content can be quantitatively measured using Karl Fischer titration, which can detect water content down to parts per million (ppm) levels.
Q3: I do not have access to a glove box. How can I handle hygroscopic solids?
A3: While a glove box is ideal, you can use a glove bag, which is a more economical alternative. If neither is available, you can minimize exposure by:
-
Quickly weighing the reagent and immediately sealing the container.
-
Working under a positive pressure of an inert gas (nitrogen or argon).
-
Using pre-filled reaction vials with hygroscopic salts can also be a convenient option, where the reaction solution is simply injected through a septum.[1]
Q4: Can trace amounts of water really affect my reaction yield significantly?
The following table provides an illustrative example of the potential impact of water on a hypothetical moisture-sensitive reaction.
| Water Content in Solvent (ppm) | Molar Equivalents of Water (relative to a 0.1 M solution) | Theoretical Maximum Yield (%) |
| 10 | 0.00056 | 99.94 |
| 50 | 0.00278 | 99.72 |
| 100 | 0.00556 | 99.44 |
| 250 | 0.01389 | 98.61 |
| 500 | 0.02778 | 97.22 |
This is a theoretical calculation and the actual impact on yield can be more complex and dependent on the specific reaction kinetics and stoichiometry.
Q5: What is the best way to dry my glassware for a moisture-sensitive reaction?
A5: The most thorough method is to oven-dry your glassware at a temperature above 120°C for at least 4 hours, or ideally overnight. The glassware should then be assembled while still hot and allowed to cool under a stream of dry inert gas (nitrogen or argon). Alternatively, for immediate use, you can flame-dry the assembled apparatus under vacuum and then backfill with an inert gas. Rinsing with acetone is not sufficient for highly moisture-sensitive reactions.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Spirocyclization Reaction
This protocol outlines the key steps for establishing an inert atmosphere for a reaction involving hygroscopic reagents.
-
Glassware Preparation:
-
Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is thoroughly cleaned and oven-dried at >120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum.
-
Lightly grease all ground-glass joints with a suitable vacuum grease.
-
-
Inert Atmosphere Purge:
-
Connect the assembled apparatus to a Schlenk line or a manifold with a dual vacuum/inert gas supply.
-
Evacuate the apparatus under vacuum for several minutes.
-
Backfill the apparatus with dry nitrogen or argon.
-
Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases and residual moisture are removed.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe under a positive pressure of inert gas.
-
If adding a solid hygroscopic reagent, do so under a positive flow of inert gas or in a glove box.
-
Liquid reagents should be added via a dry syringe through a rubber septum.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler.
-
Stir the reaction mixture as required.
-
For reactions requiring heating or cooling, use an appropriate oil bath or cooling bath.
-
Protocol 2: Handling a Hygroscopic Solid Reagent (e.g., Anhydrous Lewis Acid)
This protocol provides a step-by-step guide for the safe and effective handling of a solid hygroscopic reagent when a glove box is not available.
-
Preparation:
-
Ensure all necessary glassware is dry and the reaction is set up under an inert atmosphere as described in Protocol 1.
-
Have a container of the hygroscopic reagent ready. Minimize the time the main container is open to the atmosphere.
-
-
Weighing and Transfer:
-
Briefly remove the septum from the reaction flask while maintaining a strong positive flow of inert gas out of the flask.
-
Quickly add the pre-weighed hygroscopic solid to the flask against the outflow of inert gas.
-
Immediately reseal the flask with the septum.
-
Alternatively, weigh the reagent in a sealed vial in a glove bag and then add it to the reaction flask.
-
-
Dissolution:
-
Add the anhydrous solvent to the flask containing the solid reagent via a syringe.
-
Stir the mixture to ensure the reagent dissolves completely before proceeding with the addition of other reactants.
-
Visualizations
References
Validation & Comparative
A Comparative 1H NMR Analysis of Spirocyclic and Monocyclic N-Boc-Protected Diamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small, rigid, and three-dimensional structures are increasingly sought after to improve pharmacological properties. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for two N-Boc-protected diamine building blocks: the spirocyclic Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and the monocyclic Tert-butyl piperidine-1-carboxylate. This comparison aims to highlight the distinct spectral features that arise from their unique topologies, offering valuable insights for structural confirmation and characterization in a research setting.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for Tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, a substituted analog of the target spirocycle, and Tert-butyl piperidine-1-carboxylate. The data is presented to facilitate a direct comparison of chemical shifts (δ), multiplicities, and integration values, which reflect the different chemical environments of the protons in these two distinct scaffolds.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate [1] | H-1, H-5, H-3, H-7 (ring protons) | 4.22 | s | 4H |
| H-1', H-5', H-3', H-7' (ring protons) | 4.06 | s | 4H | |
| C(CH₃)₃ | 1.45 | s | 9H | |
| Ar-CH₃ | 2.28 | s | 6H | |
| Ar-H | 6.87 (d, J = 7.5 Hz) | d | 2H | |
| Ar-H | 6.70 (t, J = 7.5 Hz) | t | 1H | |
| Tert-butyl piperidine-1-carboxylate [2] | H-2, H-6 (axial & equatorial) | 3.28 - 3.38 | m | 4H |
| H-3, H-4, H-5 (axial & equatorial) | 1.48 - 1.72 | m | 6H | |
| C(CH₃)₃ | 1.46 | s | 9H |
Note: The data for the spirocyclic compound is for a substituted derivative. The unsubstituted Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is expected to show a simpler spectrum in the aromatic region but similar complexity for the aliphatic spirocyclic core.
Discussion of Spectral Features
The ¹H NMR spectrum of the spirocyclic compound, even as a substituted analog, displays notably sharp singlets for the two sets of methylene protons on the azetidine rings at 4.22 and 4.06 ppm.[1] This suggests a high degree of symmetry and restricted conformational mobility imposed by the spirocyclic core. In contrast, the ¹H NMR spectrum of Tert-butyl piperidine-1-carboxylate shows broader multiplets for the ring protons between 3.28-3.38 ppm and 1.48-1.72 ppm.[2] This is indicative of the conformational flexibility of the six-membered ring, which undergoes rapid chair-flipping at room temperature, leading to averaged signals for the axial and equatorial protons.
The tert-butyl protecting group in both compounds gives rise to a characteristic sharp singlet at approximately 1.45-1.46 ppm, integrating to nine protons.[1][2]
Experimental Protocols
A general protocol for acquiring ¹H NMR spectra of N-Boc protected amine compounds is provided below.
Sample Preparation:
-
Weigh 5-25 mg of the compound directly into a clean, dry NMR tube.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5][6] The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. If solid particles remain, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3]
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although the residual solvent peak is often used for referencing.[6]
¹H NMR Spectrometer Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.[6]
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum of a small organic molecule, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) and perform a Fourier transform to obtain the ¹H NMR spectrum.
-
Phase the spectrum and integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum to the residual solvent peak or the internal standard.
Workflow for ¹H NMR Analysis
The following diagram illustrates the general workflow for the ¹H NMR analysis of a chemical compound, from sample preparation to final spectral interpretation.
Caption: Workflow of 1H NMR Analysis.
This guide provides a foundational comparison of the ¹H NMR characteristics of a spirocyclic diamine scaffold relative to a common monocyclic alternative. The distinct spectral signatures directly reflect their structural differences, offering a valuable tool for chemists in the synthesis and characterization of novel molecular entities for drug discovery.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Unveiling the Molecular Fingerprint: A Mass Spectrometric Guide to 6-Boc-2,6-diazaspiro[3.4]octane and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of 6-Boc-2,6-diazaspiro[3.4]octane, a valuable scaffold in medicinal chemistry, alongside common alternative amine protecting groups. By understanding their distinct fragmentation patterns, researchers can confidently identify and characterize these crucial intermediates.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and straightforward removal. Mass spectrometry serves as a rapid and sensitive tool for confirming the successful installation of the Boc group and for the overall structural elucidation of the molecule. This guide delves into the mass spectrometric characterization of 6-Boc-2,6-diazaspiro[3.4]octane and compares its fragmentation signature with those of two widely used alternatives: the carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) protected amines.
Comparative Analysis of Mass Spectrometric Data
The following table summarizes the key mass spectrometric data for 6-Boc-2,6-diazaspiro[3.4]octane and representative examples of Cbz- and Fmoc-protected cyclic amines. This data highlights the diagnostic ions that are critical for the identification of each protected compound.
| Compound | Protecting Group | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Diagnostic Fragment Ions (m/z) | Interpretation of Fragments |
| 6-Boc-2,6-diazaspiro[3.4]octane | Boc | 212.29[1][2] | 213.30 | 157.2, 113.2, 57.1 | [M+H - C4H8]⁺, [M+H - Boc]⁺, [C4H9]⁺ |
| N-Cbz-piperidine | Cbz | 219.27 | 220.28 | 91.1 | Tropylium ion ([C7H7]⁺) |
| N-Fmoc-piperidine | Fmoc | 307.39 | 308.40 | 179.1, 165.1 | Dibenzofulvene cation, Fluorenyl cation |
Deciphering the Fragmentation Pathways
The unique chemical structure of each protecting group dictates its fragmentation pattern under mass spectrometric analysis, providing a veritable fingerprint for identification.
6-Boc-2,6-diazaspiro[3.4]octane: The fragmentation of Boc-protected amines is well-characterized and typically proceeds through several key pathways.[3] A common fragmentation involves the loss of isobutylene (56 Da) from the protonated molecule, leading to a carbamic acid intermediate which can then lose carbon dioxide. Another characteristic fragmentation is the complete loss of the Boc group (100 Da). Perhaps the most diagnostic fragment is the highly stable tert-butyl cation at an m/z of 57.
Alternative Protecting Groups:
-
Carboxybenzyl (Cbz) Group: Cbz-protected amines often exhibit a characteristic fragment at m/z 91. This is attributed to the formation of the highly stable tropylium ion, which arises from the cleavage of the benzylic C-O bond.
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: The mass spectra of Fmoc-protected compounds are typically dominated by fragments related to the fluorenyl group. Common fragments include the dibenzofulvene cation at m/z 179 and the fluorenyl cation at m/z 165, which result from the cleavage of the carbamate bond.[4]
Experimental Protocols
The following is a general protocol for the characterization of 6-Boc-2,6-diazaspiro[3.4]octane and its alternatives by electrospray ionization mass spectrometry (ESI-MS).
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
-
If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution to promote protonation and enhance the signal in positive ion mode.
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.
-
Sample Introduction: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. Alternatively, inject the sample via a liquid chromatography (LC) system.
-
Mass Spectrometer Settings (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 5 - 10 L/min
-
Cone Voltage/Fragmentor Voltage: Optimize to observe the protonated molecule with minimal in-source fragmentation. For fragmentation analysis (MS/MS), increase this voltage or use collision-induced dissociation (CID) with an appropriate collision energy.
-
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., m/z 50-500). For tandem mass spectrometry (MS/MS), select the protonated molecule ([M+H]⁺) as the precursor ion and acquire the product ion spectrum.
This guide provides a foundational understanding of the mass spectrometric characterization of 6-Boc-2,6-diazaspiro[3.4]octane and its comparison with Cbz and Fmoc protected analogues. By leveraging the distinct fragmentation patterns, researchers can confidently and efficiently verify the identity and structure of these important synthetic intermediates.
References
- 1. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 | CID 46835579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spiro[3.4]octane vs. Spiro[3.3]heptane Linkers in PROTACs: An Analysis of Current Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. While traditional alkyl and polyethylene glycol (PEG) linkers have been widely used, there is a growing interest in more rigid and three-dimensional scaffolds to overcome the limitations associated with flexible linkers, such as poor solubility and metabolic instability.[1][2] Among these, spirocyclic moieties have garnered attention for their ability to confer conformational rigidity and provide defined exit vectors. This guide aims to provide a comparative analysis of two such scaffolds, spiro[3.4]octane and spiro[3.3]heptane, as linkers in PROTACs.
A Note on Data Availability:
A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies evaluating the performance of spiro[3.4]octane versus spiro[3.3]heptane linkers within a series of PROTACs. Furthermore, there is a significant scarcity of published research detailing the synthesis and biological evaluation of PROTACs incorporating a spiro[3.4]octane linker. While the synthesis of spiro[3.3]heptane as a structural motif and its potential as a bioisostere have been described, its application in published PROTACs with detailed performance data is also limited.[3] Consequently, a direct, data-driven comparison of their impact on PROTAC performance is not feasible at this time.
This guide will, therefore, provide a conceptual comparison based on the structural and physicochemical properties of these spirocyclic systems and the general principles of PROTAC linker design.
The Rationale for Spirocyclic Linkers in PROTACs
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in orienting the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[4][5] The adoption of rigid spirocyclic scaffolds is driven by several key objectives:
-
Conformational Rigidity: Unlike flexible linkers that can adopt numerous conformations, some of which may be non-productive for ternary complex formation, rigid linkers restrict the conformational freedom. This can lead to a more favorable pre-organization of the PROTAC for binding to both the target protein and the E3 ligase, potentially enhancing the stability and cooperativity of the ternary complex.
-
Improved Physicochemical Properties: The introduction of sp3-rich, three-dimensional structures can improve properties such as solubility and metabolic stability compared to linear, greasy alkyl linkers.[6]
-
Vectorial Control: The defined geometry of spirocycles provides precise exit vectors for attaching the target-binding and E3 ligase-binding moieties. This allows for systematic exploration of the optimal spatial arrangement for ternary complex formation.
-
Novel Chemical Space: Spirocyclic linkers represent a departure from the more common linker types, offering opportunities for the development of novel intellectual property.
Conceptual Comparison: Spiro[3.4]octane vs. Spiro[3.3]heptane
While quantitative data from PROTACs containing these linkers is unavailable for a direct comparison, we can infer potential differences based on their chemical structures.
| Feature | Spiro[3.4]octane | Spiro[3.3]heptane |
| Structure | A spirocyclic system consisting of a cyclobutane ring and a cyclopentane ring sharing one carbon atom. | A spirocyclic system consisting of two cyclobutane rings sharing one carbon atom. |
| Rigidity | Possesses significant rigidity due to the strained four- and five-membered rings. The cyclopentane ring offers slightly more conformational flexibility than a cyclobutane ring. | Highly rigid due to the presence of two strained cyclobutane rings. This high degree of rigidity can provide very precise control over the orientation of the attached ligands.[7] |
| Three-Dimensionality | Offers a distinct three-dimensional scaffold to orient the PROTAC's functional ends. | Provides a well-defined three-dimensional geometry. The spiro[3.3]heptane core has been explored as a saturated bioisostere of a benzene ring.[3] |
| Synthetic Accessibility | Synthetic routes to substituted spiro[3.4]octane systems for linker incorporation may be less established in the context of PROTACs. | The synthesis of spiro[3.3]heptanone and its derivatives as building blocks has been reported, suggesting a potential pathway for incorporation into PROTAC linkers.[7] |
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for any PROTAC, regardless of the linker, involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate this general pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: General PROTAC Mechanism of Action.
Caption: Typical Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Given the absence of specific experimental data for PROTACs containing spiro[3.4]octane or spiro[3.3]heptane linkers, this section outlines general and widely accepted protocols for the evaluation of PROTACs.
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of the target protein of interest (POI) following PROTAC treatment.
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are treated with a dose-response of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for the POI overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used.
-
The membrane is washed with TBST and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software. The level of POI is normalized to the loading control.
-
Determination of DC50 and Dmax
-
Objective: To determine the potency (DC50: concentration at which 50% of the protein is degraded) and efficacy (Dmax: maximum percentage of degradation) of a PROTAC.
-
Methodology:
-
The data obtained from the Western blot densitometry at various PROTAC concentrations are used.
-
The percentage of remaining POI at each concentration is calculated relative to the vehicle-treated control.
-
The degradation percentage is plotted against the logarithm of the PROTAC concentration.
-
A non-linear regression analysis (log(inhibitor) vs. response -- variable slope (four parameters)) is performed using software such as GraphPad Prism to calculate the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic effect of the PROTAC on the cells.
-
Methodology (MTT):
-
Cells are seeded in a 96-well plate and treated with a dose-response of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Pharmacokinetic (PK) Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in an animal model (e.g., mouse or rat).
-
Methodology:
-
The PROTAC is administered to the animals via a specific route (e.g., intravenous, oral).
-
Blood samples are collected at various time points post-administration.
-
The concentration of the PROTAC in the plasma is quantified using LC-MS/MS.
-
PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using appropriate software.
-
Conclusion
The use of spirocyclic linkers like spiro[3.4]octane and spiro[3.3]heptane represents a logical progression in the design of next-generation PROTACs, aiming for enhanced rigidity, improved physicochemical properties, and precise spatial control. However, the current body of published literature does not permit a direct, evidence-based comparison between these two specific scaffolds. While spiro[3.3]heptane shows promise as a rigid building block, further research is needed to fully characterize its impact on PROTAC performance. The exploration of spiro[3.4]octane in the context of PROTACs appears to be an even more nascent area. As the field of targeted protein degradation continues to advance, it is anticipated that studies detailing the synthesis and evaluation of PROTACs with these and other novel spirocyclic linkers will become available, allowing for a more definitive comparative analysis.
References
- 1. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 2. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
In Vitro Stability of PROTACs: A Comparative Guide Featuring 2,6-Diazaspiro[3.4]octane Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of Proteolysis Targeting Chimeras (PROTACs) is a critical factor in their development as therapeutic agents. Instability, whether metabolic or chemical, can lead to reduced efficacy and unpredictable pharmacokinetics. The linker region, which connects the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's overall stability. This guide provides a comparative analysis of the in vitro stability of PROTACs, with a special focus on the emerging 2,6-diazaspiro[3.4]octane linker, and contrasts its expected performance with commonly used alternatives.
The Critical Role of the Linker in PROTAC Stability
The linker is not merely a passive tether; its chemical structure significantly influences a PROTAC's susceptibility to degradation.[1] Linkers are often identified as the most metabolically vulnerable part of the PROTAC molecule, frequently targeted by cytochrome P450 (CYP) enzymes in the liver.[2] Therefore, rational linker design is paramount for developing stable and effective PROTACs.
PROTAC linkers can be broadly categorized as flexible or rigid. Flexible linkers, such as polyethylene glycol (PEG) chains, are widely used due to their ability to enhance solubility and synthetic accessibility.[3] However, their flexibility can also expose them to metabolic enzymes, potentially leading to lower stability.[4] In contrast, rigid linkers, which often incorporate cyclic structures, are designed to improve metabolic stability by restricting conformational flexibility and shielding against enzymatic degradation.[1][5]
The Promise of 2,6-Diazaspiro[3.4]octane Linkers
The 2,6-diazaspiro[3.4]octane motif is an example of a rigid, spirocyclic linker that is gaining attention in drug discovery.[6] While specific quantitative in vitro stability data for PROTACs containing this particular linker is not yet widely published, the incorporation of such spirocyclic structures is a recognized strategy to enhance metabolic stability.[7] The rigid nature of the 2,6-diazaspiro[3.4]octane core is expected to confer a more defined three-dimensional structure to the PROTAC, which can limit its interaction with metabolic enzymes and thereby increase its half-life in biological matrices.
Comparative In Vitro Stability Data
The following tables summarize representative in vitro stability data for PROTACs with different linker types. This data provides a benchmark for the expected performance of novel linkers like 2,6-diazaspiro[3.4]octane. It is important to note that direct comparisons should be made with caution, as experimental conditions, target proteins, and E3 ligases can vary between studies.
Table 1: Microsomal Stability of PROTACs with Different Linker Architectures
| Linker Type | Representative PROTAC/Target | Matrix | Half-life (t½) (min) | Key Observations |
| Flexible (PEG-based) | BET Degrader | Human Liver Microsomes | < 10 | Susceptible to rapid metabolism, likely due to the flexibility of the PEG chain.[6] |
| Flexible (Alkyl Chain) | dBet1 (BET degrader) with 8-methylene linker | Cryopreserved Human Hepatocytes | 18.2 | Extension of the alkyl linker from four to eight carbons significantly reduced the half-life.[7] |
| Rigid (Piperazine-containing) | BET Degrader with Piperazine | Human Liver Microsomes | 45 | The incorporation of a rigid piperazine moiety improves metabolic stability compared to a flexible PEG linker.[6] |
| Rigid (Cyclic) | PROTAC with a cyclic linker | Cryopreserved Human Hepatocytes | Generally Higher | The presence of cyclic linkers, such as piperazine or triazole, generally results in higher metabolic stability compared to linear linkers.[7] |
| Expected for 2,6-Diazaspiro[3.4]octane | (Hypothetical) | Human Liver Microsomes | Expected to be High | The rigid, spirocyclic nature is anticipated to shield the linker from metabolic enzymes, leading to a longer half-life. |
Table 2: Plasma Stability of PROTACs with Different Linker Types
| Linker Type | Representative PROTAC/Target | Matrix | Stability | Key Observations |
| Flexible (PEG-like) | BET-targeting PROTACs | Human Plasma | Stable for up to 90 minutes | While the ether linkages in PEG can be a metabolic liability in the liver, many PROTACs show good stability in plasma where hydrolytic enzymes are more prevalent.[3] |
| Rigid (General) | Various PROTACs | Human Plasma | Generally High | Rigid linkers can contribute to high plasma stability due to their constrained conformation.[4] |
| Expected for 2,6-Diazaspiro[3.4]octane | (Hypothetical) | Human Plasma | Expected to be High | The inherent chemical stability of the spirocyclic structure is expected to result in excellent plasma stability. |
Experimental Protocols for In Vitro Stability Assays
Accurate assessment of PROTAC stability is crucial for their development. The following are detailed protocols for the two most common in vitro stability assays.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of a PROTAC.
Materials:
-
Test PROTAC compound
-
Pooled liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (contains NADPH and co-factors)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.
-
Reaction Mixture: In a microplate, add phosphate buffer, liver microsomes, and the test PROTAC.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 sample is taken immediately and quenched.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard. This also precipitates the microsomal proteins.[1]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]
Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma, which contains various hydrolytic enzymes such as esterases and proteases.
Objective: To determine the stability of a PROTAC in plasma from a relevant species.
Materials:
-
Test PROTAC compound
-
Pooled plasma (e.g., human, mouse, rat)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Incubation: Spike the test PROTAC into plasma and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the plasma mixture.[3]
-
Quenching and Protein Precipitation: Add cold acetonitrile with an internal standard to the aliquot to stop the reaction and precipitate plasma proteins.[3]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the stability profile. The half-life can be calculated if significant degradation is observed.
Visualizing the Experimental Workflow and PROTAC Mechanism
To further clarify the processes described, the following diagrams illustrate the general mechanism of PROTAC action and the workflow for in vitro stability assays.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for in vitro stability assays.
Conclusion
The in vitro stability of a PROTAC is a multifaceted property profoundly influenced by its linker. While flexible linkers like PEG offer advantages in solubility and synthesis, they can be metabolically labile. The incorporation of rigid structural elements, such as the 2,6-diazaspiro[3.4]octane moiety, represents a promising strategy to enhance metabolic stability and improve the overall pharmacokinetic profile of PROTACs. Although direct comparative data for this specific linker is still emerging, the principles of medicinal chemistry and the data from other rigid linkers strongly suggest its potential for creating more robust and effective protein degraders. The experimental protocols provided herein offer a standardized approach for researchers to evaluate the stability of their novel PROTACs and make informed decisions in the drug discovery process.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture of 2,6-Diazaspiro[3.4]octane Derivatives: A Comparative Guide to Structural Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and optimizing its properties. This guide provides a comparative overview of X-ray crystal structure analysis as the gold standard for elucidating the intricate architecture of 2,6-diazaspiro[3.4]octane derivatives, a class of compounds of growing interest in medicinal chemistry. We present a detailed examination of this technique, alongside alternative analytical methods, supported by experimental data and protocols to aid in the comprehensive characterization of these promising scaffolds.
The rigid, spirocyclic framework of 2,6-diazaspiro[3.4]octane derivatives imparts unique conformational constraints that are crucial for their interaction with biological targets. While various analytical techniques can provide structural information, single-crystal X-ray diffraction offers unparalleled insight into the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique for structural elucidation depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides a definitive solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information about the molecule's behavior in solution and its elemental composition.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration. | High-quality single crystal (typically >0.1 mm). | Unambiguous determination of solid-state structure.[1][2] | Requires crystalline material; structure may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, conformational dynamics in solution. | Soluble sample in a suitable deuterated solvent. | Provides information about the molecule's behavior in a biologically relevant state.[3] | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for all aspects.[1][3] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural clues. | Small amount of sample, can be in solid or solution form. | High sensitivity, provides information on molecular formula.[4] | Does not provide 3D structural information directly. |
Experimental Data: X-ray Crystal Structure Analysis of a 2,6-Diazaspiro[3.4]octane Derivative
While a publicly available crystal structure for the parent 2,6-diazaspiro[3.4]octane is not readily found, analysis of a representative derivative, such as an N-acylated or N-sulfonylated analog, would typically yield the following crystallographic data. The table below is a hypothetical representation based on typical values for similar organic molecules.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1305.4 |
| Z | 4 |
| R-factor | 0.045 |
Selected Bond Lengths and Angles (Hypothetical):
| Bond | Length (Å) | Angle | Degree (°) |
| N2-C1 | 1.475 | C1-N2-C5 | 112.5 |
| N2-C5 | 1.480 | C3-C4-C5 | 88.9 |
| C3-C4 | 1.540 | N2-C5-N6 | 109.8 |
| C4-C5 | 1.552 | C5-N6-C7 | 115.3 |
| N6-C5 | 1.478 | C7-C8-N6 | 104.7 |
| N6-C7 | 1.481 | ||
| C7-C8 | 1.535 |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystallization: A suitable single crystal of the 2,6-diazaspiro[3.4]octane derivative is grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the 2,6-diazaspiro[3.4]octane derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: A series of NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlation signals in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity and relative stereochemistry of the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the 2,6-diazaspiro[3.4]octane derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). A high-resolution mass spectrum is acquired to determine the accurate mass of the molecular ion.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the different structural motifs within the molecule.
Visualizing the Workflow
To better understand the process of X-ray crystal structure analysis, the following workflow diagram illustrates the key steps from sample preparation to final structure validation.
Caption: Experimental workflow for X-ray crystal structure analysis.
References
Comparative Analysis of the Biological Activity of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Diazaspiro[3.4]octane-Based Compounds
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] This guide provides a comparative analysis of the performance of various derivatives of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in navigating the chemical space of these compounds and identifying promising candidates for further development.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative biological data for different series of this compound derivatives, categorized by their primary biological activity.
Antitubercular Activity of Nitrofuran Derivatives
A series of nitrofuran carboxamide derivatives of 2,6-diazaspiro[3.4]octane were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. One compound, a 1,2,4-triazole derivative, demonstrated a remarkably potent minimal inhibitory concentration (MIC) of 0.016 μg/mL.[1]
| Compound | Derivative Type | MIC (μg/mL) against M. tuberculosis H37Rv | Reference |
| 1 | 1,2,4-Triazole | 0.016 | [1] |
| 2 | 1,2,4-Oxadiazole | >1 | [1] |
| 3 | Imidazole | >1 | [1] |
| 4 | Oxazole | >1 | [1] |
| 5a | N-isobutylcarboxamide | >1 | [1] |
| 5b | N-(cyclopropylmethyl)carboxamide | >1 | [1] |
| 5c | N-((1-methyl-1H-imidazol-4-yl)methyl)carboxamide | >1 | [1] |
| 5d | N-(pyridin-2-ylmethyl)carboxamide | >1 | [1] |
| 5e | N-(thiazol-2-ylmethyl)carboxamide | >1 | [1] |
| 12 | Imidazole derivative | >1 | [1] |
| 13 | Oxazole derivative | >1 | [1] |
| 17 | 1,2,4-Triazole derivative | 0.016 | [1] |
| 24 | 1,2,4-Oxadiazole derivative | 0.25 | [1] |
Sigma-1 Receptor Antagonism of 2,6-diazaspiro[3.4]octan-7-one Derivatives
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent antagonists of the sigma-1 receptor (σ1R), a promising target for pain management. A detailed structure-activity relationship (SAR) study led to the identification of compound 32 as a highly potent σ1R antagonist.
| Compound | Modifications | Ki (nM) for σ1R | Selectivity (σ1R vs σ2R) | Reference |
| 32 | Optimized side chains | 14.5 | ~10-fold | [2] |
| Other analogs | Varying substituents | Data from full text | Data from full text |
Antimalarial Activity of Diazaspiro[3.4]octane Derivatives
A novel series of diazaspiro[3.4]octane derivatives has shown potent activity against multiple stages of the human malaria parasite, Plasmodium falciparum. Structure-activity relationship studies have identified compounds with low nanomolar activity in the asexual blood stage.
| Compound Series | Key Structural Features | Asexual Blood-Stage IC50 (nM) against P. falciparum | Reference |
| Diazaspiro[3.4]octanes | sp3-rich scaffold | <50 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv
The in vitro antitubercular activity of the nitrofuran derivatives was assessed against the M. tuberculosis H37Rv strain. The MIC was determined using the serial broth dilution method.
Workflow for MIC Determination:
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic confirmation of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate structure
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of Boc-protected diazaspiroalkanes, with a focus on tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate and its analogs.
Due to the limited availability of public experimental data for this compound, this guide will utilize the comprehensive, published spectroscopic data for a closely related analog, tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate , as a case study. This compound shares the key structural features, including the diazaspiro core and the tert-butyloxycarbonyl (Boc) protecting group, making it an excellent model for understanding the characteristic spectroscopic signatures of this class of molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate. This data is essential for the structural elucidation and confirmation of similarly substituted diazaspiroalkanes.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.87 | d | 7.5 | 2H | Aromatic CH |
| 6.70 | t | 7.5 | 1H | Aromatic CH |
| 4.22 | s | - | 4H | Azetidine CH₂ |
| 4.06 | s | - | 4H | Azetidine CH₂ |
| 2.28 | s | - | 6H | Ar-CH₃ |
| 1.45 | s | - | 9H | Boc -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.8 | Boc C=O |
| 148.9 | Aromatic C |
| 130.1 | Aromatic C |
| 125.7 | Aromatic CH |
| 120.2 | Aromatic CH |
| 79.6 | Boc -C (CH₃)₃ |
| 66.4 | Azetidine CH₂ |
| 59.4 (br) | Spiro C |
| 33.3 | Azetidine CH₂ |
| 28.4 | Boc -C(C H₃)₃ |
| 21.1 | Ar-CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2967, 2877 | C-H stretching (aliphatic) |
| 1683 | C=O stretching (Boc carbonyl) |
| 1592, 1480, 1455 | C=C stretching (aromatic) |
| 1365 | C-H bending (tert-butyl) |
| 1280, 1162 | C-N stretching |
| 1124, 1108 | C-O stretching |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| [M]⁺ | 302.1989 | 302.1991 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm).
Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer. The spectrum of the compound was obtained as a thin film.
High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using an electron ionization (EI) source on a magnetic sector mass spectrometer.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of a novel chemical structure.
Caption: General workflow for spectroscopic structure confirmation.
This guide provides a foundational understanding of the spectroscopic techniques and data interpretation necessary for the structural confirmation of this compound and its analogs. The provided data for a closely related compound serves as a valuable reference for researchers working with this class of molecules.
Comparative study of Boc deprotection methods for 2,6-diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules such as pharmaceuticals and fine chemicals. Its stability under a wide range of reaction conditions, coupled with its facile cleavage under specific acidic or thermal conditions, makes it an invaluable tool for chemists. The 2,6-diazaspiro[3.4]octane scaffold is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure. The selective deprotection of a Boc-protected 2,6-diazaspiro[3.4]octane is a critical step in the synthesis of various drug candidates. This guide provides an objective comparison of common Boc deprotection methods for this specific substrate, supported by established chemical principles and generalized experimental data.
Overview of Boc Deprotection Methods
The removal of the Boc group is typically achieved by treatment with a strong acid, which cleaves the tert-butyl carbamate. However, alternative methods involving thermal or microwave-assisted techniques have also been developed to address substrate sensitivity and to offer more environmentally benign options. This guide will focus on four principal methods:
-
Trifluoroacetic Acid (TFA) Mediated Deprotection: A widely used and highly effective method.
-
Hydrochloric Acid (HCl) Mediated Deprotection: A common alternative to TFA, often using a solution of HCl in an organic solvent.
-
Thermal Deprotection: A catalyst-free method that relies on heat to induce the cleavage of the Boc group.
-
Microwave-Assisted Deprotection: A technique that utilizes microwave irradiation to accelerate the deprotection reaction, often under milder conditions.
Quantitative Data Comparison
The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of a generic N-Boc protected amine. It is important to note that optimal conditions and results for 2,6-diazaspiro[3.4]octane may vary and require empirical optimization.
| Method | Reagents/Conditions | Typical Reaction Time | Typical Yield | Purity | Key Considerations |
| Trifluoroacetic Acid | TFA (20-50% in CH₂Cl₂) or neat TFA, 0 °C to RT | 0.5 - 4 hours | >90% | High, product is the TFA salt | Corrosive reagent; requires careful handling and removal. Potential for side reactions with acid-sensitive groups. |
| Hydrochloric Acid | 4M HCl in Dioxane or 1-2M HCl in Et₂O/MeOH, RT | 1 - 16 hours | >90% | High, product is the HCl salt | Formation of a solid hydrochloride salt can facilitate product isolation. |
| Thermal Deprotection | High boiling point solvent (e.g., Toluene, DMF, or neat), 100-180 °C | 2 - 24 hours | Variable | Can be lower due to side reactions | Catalyst-free and avoids strong acids. May not be suitable for thermally sensitive molecules.[1] |
| Microwave-Assisted | Acid or base catalyst in a suitable solvent, elevated temperature | 5 - 30 minutes | High | Generally high | Significant reduction in reaction time. Requires specialized microwave equipment.[2] |
Experimental Protocols
Trifluoroacetic Acid (TFA) Mediated Deprotection
This method is highly efficient for the removal of the Boc group. The resulting amine is obtained as its trifluoroacetate salt.
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected 2,6-diazaspiro[3.4]octane in anhydrous DCM (0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v, or neat for resistant substrates) to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours at room temperature.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Hydrochloric Acid (HCl) Mediated Deprotection
This method provides the deprotected amine as its hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration.
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
4M HCl in Dioxane (or other suitable solvent like diethyl ether or methanol)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected 2,6-diazaspiro[3.4]octane in a minimal amount of a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).
-
Add a solution of 4M HCl in dioxane (typically 3-10 equivalents) to the solution at room temperature.[4][5]
-
Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 1 to 16 hours.[4]
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a cold solvent like diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Thermal Deprotection
This method avoids the use of strong acids, which can be advantageous for substrates with acid-sensitive functional groups.
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
High-boiling point solvent (e.g., toluene, DMF, or no solvent)
Procedure:
-
Place the Boc-protected 2,6-diazaspiro[3.4]octane in a flask equipped with a reflux condenser. A high-boiling point solvent can be used, or the reaction can be run neat.
-
Heat the reaction mixture to a temperature between 100 °C and 180 °C.[1]
-
Monitor the reaction by TLC or LC-MS. Reaction times are typically long, ranging from several hours to a day.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The crude product can then be purified by column chromatography, distillation, or crystallization.
Microwave-Assisted Deprotection
Microwave irradiation can dramatically reduce reaction times for Boc deprotection, often leading to cleaner reactions with higher yields.
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
Acid or base catalyst (optional, depending on the method)
Procedure:
-
In a microwave-safe reaction vessel, dissolve the Boc-protected 2,6-diazaspiro[3.4]octane in a suitable solvent.
-
If required, add a catalytic amount of acid or base.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (typically 5-30 minutes).[2]
-
Monitor the reaction by TLC or LC-MS after cooling the vessel.
-
Once the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as appropriate for the solvent and any catalyst used. This may involve extraction, filtration, or direct concentration followed by purification.
Visualizing the Chemistry
The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a comparative workflow of the discussed methods.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Comparative experimental workflow for Boc deprotection methods.
Conclusion
The choice of the optimal Boc deprotection method for 2,6-diazaspiro[3.4]octane depends on several factors, including the presence of other functional groups in the molecule, the desired salt form of the product, the available equipment, and considerations for scale-up and green chemistry.
-
TFA and HCl are the most common and reliable methods, offering high yields and relatively short reaction times. The choice between them may come down to the desired counter-ion of the final product.
-
Thermal deprotection offers an acid-free alternative, which can be crucial for sensitive substrates. However, the high temperatures and longer reaction times may not be suitable for all molecules.
-
Microwave-assisted deprotection provides a significant advantage in terms of reaction speed and can often be performed under milder conditions than conventional heating.
For the development of robust and scalable synthetic routes involving 2,6-diazaspiro[3.4]octane, it is recommended to screen several of these methods to identify the most efficient and practical conditions for the specific substrate and desired outcome.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Spiro[3.4]octane and PEG Linkers in BET Protein Degradation
For researchers and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a delicate balance between target engagement and degradation efficacy. A critical, yet often underestimated, component in this equation is the linker connecting the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of two distinct linker classes: the flexible polyethylene glycol (PEG) linkers and the rigid spiro[3.4]octane-based linkers, in the context of Bromodomain and Extra-Terminal (BET) protein degradation. By examining available experimental data, detailing key experimental protocols, and visualizing the underlying biological and experimental frameworks, this guide aims to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a simple tether; its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex, which is a prerequisite for target ubiquitination and subsequent proteasomal degradation. Flexible linkers, such as PEG chains, are widely used due to their synthetic tractability and their ability to enhance solubility.[1][2] In contrast, rigid linkers, including those with spirocyclic scaffolds, are designed to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity.
Quantitative Comparison of PROTAC Efficacy
The efficacy of PROTACs is primarily evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various BET-targeting PROTACs featuring either PEG or spirocyclic linkers.
It is important to note that direct head-to-head comparisons of PROTACs differing only by the linker are scarce in published literature. The data presented here is a compilation from various studies to illustrate the general performance of each linker class. While specific data for spiro[3.4]octane linkers in BET-targeting PROTACs is limited, data for other spirocyclic linkers is included to represent the rigid linker class.
Table 1: Efficacy of BET-Targeting PROTACs with PEG Linkers
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD2, BRD3, BRD4 | CRBN | PEG | ~1 | >90 | Burkitt's Lymphoma |
| dBET1 | BRD2, BRD3, BRD4 | CRBN | PEG | 460 | Not Reported | Not Reported |
| MZ1 | BRD4 (selective) | VHL | PEG | ~1000 | >90 | HeLa |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | PEG | <5 | >90 | 22Rv1 |
| QCA570 | BRD2, BRD3, BRD4 | VHL | PEG-based | ~1 | >90 | Bladder Cancer Cells |
| B24 | BRD4 | CRBN | 2 PEG units | 0.75 | >95 | MV4-11 |
Table 2: Efficacy of a PROTAC with a Spirocyclic Linker
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-3 | H-PGDS | Not Specified | Spirocyclic | Similar to flexible linker versions | Similar to flexible linker versions | Not Specified |
Note: The data for PROTAC-3 targeting H-PGDS is included to represent a PROTAC with a spirocyclic linker, as specific data for BET-targeting PROTACs with spiro[3.4]octane linkers was not available in the reviewed literature. The study reported similar degradation activity to its more flexible counterparts, highlighting a trade-off between cell permeability and ternary complex stability.[3]
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating these PROTACs, the following diagrams illustrate the BET protein degradation pathway and a general workflow for PROTAC characterization.
Caption: BET protein degradation pathway mediated by a PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for two key assays used to evaluate PROTAC efficacy.
Western Blot for Protein Degradation
This assay is the gold standard for directly measuring the degradation of the target protein.[]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MV4-11) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of the PROTACs (both spiro[3.4]octane and PEG linker versions) in fresh culture medium. The final DMSO concentration should be kept below 0.1%.
-
Treat the cells with the PROTACs at various concentrations for a specified time (e.g., 24 hours) to determine the DC50, or at a fixed concentration for different durations (e.g., 0, 2, 4, 8, 16, 24 hours) for a time-course experiment. Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the results.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine Dmax and plot the degradation percentage against the PROTAC concentration to calculate the DC50 value.
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and the downstream functional consequence of target protein degradation.[5]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTACs in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C.
3. MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The choice of linker is a critical parameter in PROTAC design, with a significant impact on the therapeutic potential of the resulting molecule. Flexible PEG linkers have demonstrated considerable success, leading to potent BET protein degraders with low nanomolar to picomolar DC50 values. They offer advantages in terms of solubility and synthetic accessibility.[1][2]
While quantitative data for spiro[3.4]octane linkers in BET-targeting PROTACs is not yet widely available, the exploration of rigid linkers, including spirocycles, is an active area of research.[3] The rationale behind using rigid linkers is to pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, which could potentially lead to enhanced potency and selectivity. However, this rigidity may also come at the cost of reduced cell permeability or suboptimal ternary complex geometry for certain target-E3 ligase pairs.[3]
Further head-to-head studies with systematically varied linkers are necessary to fully elucidate the structure-activity relationships and to guide the rational design of PROTACs with optimal efficacy and drug-like properties. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to conduct such comparative studies and to advance the field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, a common building block in medicinal chemistry. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful and an irritant.
Hazard Statements:
Safety Pictogram:
-
GHS07: Harmful[1]
Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling and preparing this compound for disposal:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use only in a well-ventilated area or with respiratory protection.[3][4] |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through a licensed chemical waste disposal service. Do not discharge this chemical into sewers or waterways.
Step 1: Segregation and Waste Collection
-
Solid Waste: Collect any solid residue, contaminated weighing paper, or other solid materials in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and clearly labeled liquid waste container. Avoid mixing with incompatible waste streams.
-
Contaminated Labware: Triple rinse any contaminated glassware or plasticware with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as chemical waste. Subsequent rinses can typically be disposed of as regular solvent waste, pending local regulations.
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (GHS07).
-
Indicate the approximate quantity of the waste.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep away from incompatible materials. The substance should be stored locked up.[3][4][5]
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for waste manifest and handover procedures.
Disposal Options:
-
Licensed Chemical Destruction Plant: The preferred method is to send the waste to a facility that can perform chemical destruction.[4]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method for disposal.[4]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3] |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Prevent further leakage if it is safe to do so. Contact your EHS department immediately. |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Disposal workflow from handling to final disposal.
Caption: Decision tree for spill and exposure response.
References
- 1. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 [sigmaaldrich.com]
- 2. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
This guide provides critical safety and logistical information for handling Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]
GHS Pictogram:
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | PPE Required | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles, Face shield | Must comply with EN166 or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves, Lab coat | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling. |
| Respiratory | NIOSH-approved respirator | Required if ventilation is inadequate or for handling large quantities. |
| Body | Full-body protective suit | Recommended for large-scale operations or in case of spills. |
Operational Handling Plan
Adherence to the following step-by-step handling procedures is mandatory to minimize exposure and ensure safety.
1. Preparation:
- Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3][4]
- Verify that an eyewash station and safety shower are readily accessible.[3]
- Don all required PPE as specified in the table above.
2. Handling the Compound:
- Avoid inhalation of dust or vapors.[2][3]
- Prevent contact with skin and eyes.[2]
- Do not eat, drink, or smoke in the handling area.[3]
- Weigh and transfer the solid material carefully to avoid generating dust.
3. Storage:
- Store in a tightly closed container in a dry and well-ventilated place.[4][5]
- Some sources recommend storing in a refrigerator.[2]
- Store locked up and away from incompatible materials.[3][5]
4. In Case of a Spill:
- Evacuate personnel from the immediate area.
- Wear appropriate PPE, including respiratory protection.
- Absorb the spill with an inert material (e.g., sand, vermiculite).
- Collect the absorbed material into a sealed container for disposal.
- Clean the spill area with a suitable solvent and then wash with soap and water.
Below is a workflow diagram illustrating the safe handling procedure.
References
- 1. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. media1.svb-media.de [media1.svb-media.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
